Whitepaper: Physicochemical Profiling and Characterization of Methyl 3-(5-amino-1H-indol-1-yl)propanoate
Executive Summary Methyl 3-(5-amino-1H-indol-1-yl)propanoate (CAS 168166-75-4) is a highly versatile, bifunctional indole derivative utilized extensively in medicinal chemistry and drug discovery . Featuring a reactive C...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-(5-amino-1H-indol-1-yl)propanoate (CAS 168166-75-4) is a highly versatile, bifunctional indole derivative utilized extensively in medicinal chemistry and drug discovery . Featuring a reactive C5-primary amine and an N1-methyl propanoate ester, this scaffold serves as a critical building block for synthesizing multi-target angiokinase inhibitors, anticancer agents, and complex alkaloids . This technical guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and comprehensive characterization protocols.
Physicochemical Profiling
Understanding the physicochemical properties of Methyl 3-(5-amino-1H-indol-1-yl)propanoate is essential for predicting its pharmacokinetic (PK) behavior and orthogonal reactivity. The presence of the ester group significantly enhances the molecule's lipophilicity compared to its free acid counterpart, facilitating cellular membrane permeability in prodrug formulations .
Table 1: Key Physicochemical Properties
Property
Value
Causality / Significance
CAS Number
168166-75-4
Unique identifier for the specific isomer .
Molecular Formula
C12H14N2O2
Indicates a highly conjugated indole system.
Molecular Weight
218.25 g/mol
Falls well within Lipinski’s Rule of 5 (<500 Da) for drug-likeness .
Exact Mass
218.1055 Da
Critical for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area
~68.1 Ų
Optimal for blood-brain barrier (BBB) penetration and oral bioavailability .
Hydrogen Bond Donors
1 (NH₂ group)
Provides a critical interaction point for kinase hinge-binding.
Hydrogen Bond Acceptors
3 (N, O, O)
Enhances aqueous solubility and receptor binding affinity.
Predicted XLogP3
1.5 – 2.0
Balances aqueous solubility with lipid membrane permeability.
Synthetic Workflow and Mechanistic Pathways
The synthesis of Methyl 3-(5-amino-1H-indol-1-yl)propanoate requires a highly regioselective approach to ensure the integrity of both the ester and the aromatic ring. The most efficient route involves an Aza-Michael addition followed by chemoselective catalytic hydrogenation.
Figure 1: Synthetic workflow for Methyl 3-(5-amino-1H-indol-1-yl)propanoate via Aza-Michael addition.
Protocol 1: Aza-Michael Addition (N-Alkylation)
Objective: Regioselective alkylation of the indole N1 position.
Step 1: Dissolve 1.0 equivalent of 5-nitroindole in anhydrous acetonitrile (CH₃CN). Causality: The choice of a polar aprotic solvent enhances the nucleophilicity of the indole nitrogen.
Step 2: Add 0.1 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality: DBU is a non-nucleophilic base that deprotonates the indole N-H without hydrolyzing the ester group of the incoming Michael acceptor.
Step 3: Dropwise add 1.2 equivalents of methyl acrylate at 0°C to control the exothermic nature of the addition.
Step 4 (Self-Validation): Stir at room temperature for 4-6 hours. Validate completion via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The product spot will be UV-active but ninhydrin-negative, confirming the absence of free amines.
Step 5: Quench with saturated NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the nitro intermediate.
Objective: Chemoselective reduction of the C5-nitro group to a primary amine.
Step 1: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight) under an inert argon atmosphere to prevent auto-ignition.
Step 2: Purge the vessel with H₂ gas and maintain under a balloon pressure (1 atm) at room temperature. Causality: Mild pressure and ambient temperature prevent the undesired reduction of the indole double bond (C2-C3) or ester hydrogenolysis.
Step 3 (Self-Validation): Monitor via Fourier-Transform Infrared Spectroscopy (FTIR). The reaction is complete when the strong asymmetric NO₂ stretch at ~1520 cm⁻¹ disappears, replaced by the N-H stretch doublet at ~3300-3400 cm⁻¹.
Step 4: Filter through a Celite pad to remove the palladium catalyst. Concentrate in vacuo to yield the final product.
Comprehensive Characterization Protocols
To ensure scientific integrity and batch-to-batch reproducibility, the following self-validating analytical methods are standard for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
δ 7.25 (d, J = 8.8 Hz, 1H, Indole C7-H)
δ 7.15 (d, J = 3.1 Hz, 1H, Indole C2-H)
δ 6.70 (d, J = 2.2 Hz, 1H, Indole C4-H)
δ 6.55 (dd, J = 8.8, 2.2 Hz, 1H, Indole C6-H)
δ 6.20 (d, J = 3.1 Hz, 1H, Indole C3-H)
δ 4.60 (br s, 2H, -NH₂, D₂O exchangeable)
δ 4.35 (t, J = 6.8 Hz, 2H, N-CH₂)
δ 3.55 (s, 3H, -OCH₃)
δ 2.80 (t, J = 6.8 Hz, 2H, -CH₂-C=O)
Causality Check: The electron-donating nature of the C5-amine shields the C4 and C6 protons, shifting them upfield relative to an unsubstituted indole core. The disappearance of the broad singlet at δ 4.60 upon D₂O shake confirms the primary amine.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Method: Reverse-phase HPLC (C18 column) coupled with Electrospray Ionization (ESI+).
Validation: The primary amine readily protonates, yielding a strong molecular ion peak [M+H]⁺ at m/z 219.1. A secondary fragment at m/z 146.1 corresponds to the loss of the propanoate side chain, structurally confirming the N1 substitution.
Reactivity & Application in Drug Discovery
The dual functionality of Methyl 3-(5-amino-1H-indol-1-yl)propanoate makes it an ideal precursor for complex pharmacophores .
Figure 2: Divergent derivatization pathways for drug discovery applications.
Targeted Derivatization:
Kinase Inhibitor Synthesis: The C5-amine acts as a powerful nucleophile in Buchwald-Hartwig cross-coupling reactions with halogenated pyrimidines. This structural motif is heavily utilized in the development of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, mimicking the binding mode of established multi-target drugs .
Prodrug Engineering: The N1-methyl propanoate ester can be selectively hydrolyzed using LiOH in THF/H₂O to yield the free propanoic acid. This acid can subsequently be converted into various amide or ester prodrugs to fine-tune the molecule's pharmacokinetic profile, specifically its half-life and volume of distribution .
References
PubChem. "5-Methyl-DL-tryptophan | C12H14N2O2 | CID 92852". Available at: [Link]
PLOS One. "Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases". Available at:[Link]
PMC - NIH. "Mannich bases in medicinal chemistry and drug design". Available at: [Link]
Exploratory
Mechanism of action for Methyl 3-(5-amino-1H-indol-1-yl)propanoate in drug discovery
An In-Depth Technical Guide on the Mechanistic Utility of Methyl 3-(5-amino-1H-indol-1-yl)propanoate in Target-Directed Drug Discovery As a Senior Application Scientist in medicinal chemistry, I often encounter molecules...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Mechanistic Utility of Methyl 3-(5-amino-1H-indol-1-yl)propanoate in Target-Directed Drug Discovery
As a Senior Application Scientist in medicinal chemistry, I often encounter molecules that are not end-stage therapeutics themselves, but rather privileged scaffolds —foundational architectures that dictate the mechanism of action (MOA) of downstream active pharmaceutical ingredients (APIs). Methyl 3-(5-amino-1H-indol-1-yl)propanoate is a prime example of such a bifunctional pharmacophore.
This whitepaper deconstructs the structural rationale, mechanistic pathways, and experimental validation workflows for utilizing this scaffold in modern drug discovery, specifically focusing on its role in synthesizing inhibitors for RNA-binding proteins (e.g., HuR) and immunomodulatory enzymes (e.g., IDO1).
Structural Rationale & Pharmacophore Mapping
The utility of Methyl 3-(5-amino-1H-indol-1-yl)propanoate lies in its highly tunable, three-point pharmacophoric geometry:
The Indole Core (Hydrophobic &
π
-Stacking Vector): The flat, aromatic indole ring mimics the side chain of tryptophan. This is critical for engaging targets that naturally bind indole-containing substrates (such as Indoleamine 2,3-dioxygenase, IDO1) or targets with deep, hydrophobic binding pockets [2].
The C5-Amino Group (H-Bond Donor/Acceptor & Synthetic Handle): Positioned on the benzenoid ring, the primary amine serves as a highly reactive nucleophile for amide, urea, or sulfonamide coupling. Mechanistically, derivatives at the C5 position project directly into the active sites of target proteins, forming essential hydrogen bonds with specific amino acid residues (e.g., K92 and S94 in HuR) [1].
The N1-Propanoate Ester (Lipophilicity & Prodrug Modulator): Unsubstituted indoles (at the N1 position) are highly susceptible to oxidative metabolism by cytochrome P450 enzymes. N-alkylation with a methyl propanoate tail serves a dual purpose: it blocks unwanted metabolism and acts as a lipophilic vector to enhance cell membrane permeability. Once inside the cell, intracellular esterases can hydrolyze the methyl ester into a propanoic acid, trapping the active metabolite within the cytoplasm and providing a carboxylate moiety for electrostatic interactions.
Mechanistic Pathway 1: Disruption of RNA-Binding Protein HuR
The Human antigen R (HuR) is an RNA-binding protein that stabilizes pro-oncogenic mRNAs (such as TGFB and THBS1), promoting tumor cell proliferation and survival. Inhibiting HuR is a major objective in targeted oncology [1].
When Methyl 3-(5-amino-1H-indol-1-yl)propanoate is derivatized at the C5 position (e.g., with a tert-butyl benzamide group), the resulting molecule acts as a direct competitive inhibitor of the HuR RNA-recognition motifs (RRM1/2). The indole core intercalates into the RNA-binding groove, while the C5-amide forms critical hydrogen bonds with Lys92 and Ser94. The N1-propanoate tail projects outward, stabilizing the complex through van der Waals interactions with the solvent-exposed regions of the protein. This displacement prevents HuR from binding to its target mRNA, leading to rapid mRNA degradation and subsequent tumor cell apoptosis [1].
Caption: Mechanistic pathway of HuR inhibition by indole-propanoate derivatives leading to tumor apoptosis.
Mechanistic Pathway 2: IDO1 Inhibition in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme overexpressed in the tumor microenvironment. It catabolizes local tryptophan into kynurenine, effectively starving and suppressing cytotoxic T-cells. IDO1 inhibitors are utilized to reverse this immunosuppression [2].
Because IDO1 naturally binds tryptophan (an indole derivative), the Methyl 3-(5-amino-1H-indol-1-yl)propanoate scaffold is an ideal structural mimic.
Causality of Binding: The C5-amino group is typically derivatized with a hydroxylamine or urea moiety to directly coordinate with the active-site heme iron (
Fe2+/Fe3+
).
Role of the Propanoate Tail: The N1-propanoate ester is hydrolyzed in vivo to propanoic acid. This negatively charged carboxylate forms a critical salt bridge with Arginine 343 (Arg343) at the entrance of the IDO1 catalytic pocket, locking the enzyme in an inactive conformation and restoring T-cell proliferation [2].
Coordinates heme iron; salt bridge with Arg343 [2].
C5-urea, N1-methyl ester
AMPA
85 nM (Patch Clamp)
200 nM
Allosteric modulation of TARP-dependent receptors [3].
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the evaluation of compounds derived from this scaffold must utilize orthogonal, self-validating assays. The following workflow details the synthesis and biological validation of HuR inhibitors.
Protocol A: Synthesis of the Scaffold
Causality: N-alkylation must be performed prior to C5-derivatization to prevent competitive alkylation of the primary amine.
N-Alkylation: Dissolve 5-nitro-1H-indole (1.0 eq) in anhydrous DMF. Add
Cs2CO3
(1.5 eq) as a base. Dropwise, add methyl 3-bromopropanoate (1.2 eq). Stir at room temperature for 4 hours.
Reduction: Isolate the N-alkylated nitroindole intermediate. Dissolve in a 1:1 mixture of ethyl acetate and ethanol. Add 10 wt% Pd/C catalyst. Stir under an
H2
atmosphere (1 atm) for 12 hours to reduce the nitro group to a primary amine.
Purification: Filter through Celite to remove the catalyst. Concentrate in vacuo to yield Methyl 3-(5-amino-1H-indol-1-yl)propanoate.
Causality: FP is utilized because standard ELISAs cannot accurately capture the dynamic displacement of a small RNA oligonucleotide from a large protein complex in solution.
Preparation: Synthesize a 5'-FAM (carboxyfluorescein) labeled 11-mer RNA oligonucleotide corresponding to the HuR target sequence.
Incubation: In a 384-well black microplate, combine recombinant HuR protein (50 nM) and the FAM-RNA probe (10 nM) in assay buffer (HEPES pH 7.4, 50 mM KCl, 2 mM
MgCl2
).
Compound Addition: Add the synthesized indole derivatives in a dose-response dilution series (100
μ
M to 1 nM). Include a DMSO-only well as a negative control.
Measurement: Read polarization (mP) using a microplate reader (Excitation: 485 nm, Emission: 535 nm). A decrease in mP indicates that the compound has successfully displaced the RNA probe, causing the free FAM-RNA to tumble rapidly in solution.
Protocol C: Cellular Thermal Shift Assay (CETSA)
Causality: While FP proves in vitro binding, CETSA is mandatory to prove that the N1-propanoate ester allows the molecule to penetrate the cell membrane and engage the target in a live cellular environment.
Treatment: Incubate MDA-MB-231 breast cancer cells with the test compound (10
μ
M) or DMSO vehicle for 2 hours.
Heating: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature.
Lysis & Readout: Lyse the cells via freeze-thaw cycles. Centrifuge to pellet denatured proteins. Analyze the soluble fraction via Western blot using an anti-HuR antibody.
Validation: A shift in the melting temperature (
Tm
) of HuR in the compound-treated samples compared to the DMSO control confirms intracellular target engagement.
Caption: Step-by-step experimental workflow from scaffold synthesis to in vivo validation.
Conclusion
Methyl 3-(5-amino-1H-indol-1-yl)propanoate is not merely a passive structural backbone; it is a highly engineered, active participant in drug design. By leveraging the C5-amine for precise active-site coordination and the N1-propanoate for pharmacokinetic modulation, researchers can utilize this scaffold to disrupt complex protein-RNA interactions (HuR) [1], reverse tumor immunosuppression (IDO1) [2], and modulate neurological receptors (AMPA) [3]. Understanding the causality behind these structural vectors is paramount for the rational design of next-generation therapeutics.
References
Wu, X., Ramesh, R., Wang, J., Zheng, Y., Armaly, A. M., Wei, L., Xing, M., Roy, S., Lan, L., Gao, F. P., Miao, Y., Xu, L., & Aubé, J. (2023). Small Molecules Targeting the RNA-Binding Protein HuR Inhibit Tumor Growth in Xenografts. Journal of Medicinal Chemistry, 66(3), 2032-2053.[Link]
Janssen Pharmaceutica NV. (2016). Azabenzimidazoles and their use as AMPA receptor modulators.
Foundational
In vitro metabolic stability of Methyl 3-(5-amino-1H-indol-1-yl)propanoate
An In-Depth Technical Guide to the In Vitro Metabolic Stability of Methyl 3-(5-amino-1H-indol-1-yl)propanoate Executive Summary The metabolic stability of a drug candidate is a critical parameter in early drug discovery,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the In Vitro Metabolic Stability of Methyl 3-(5-amino-1H-indol-1-yl)propanoate
Executive Summary
The metabolic stability of a drug candidate is a critical parameter in early drug discovery, profoundly influencing its pharmacokinetic profile, bioavailability, and potential for toxicity. This guide provides a comprehensive technical overview and a detailed experimental framework for assessing the in vitro metabolic stability of Methyl 3-(5-amino-1H-indol-1-yl)propanoate. We delve into the theoretical underpinnings of its metabolism, focusing on the liabilities presented by its indole, primary amine, and propanoate ester moieties. This document furnishes drug development professionals with a robust, field-proven protocol using human liver microsomes, detailed analytical methodologies employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a clear pathway for data analysis and interpretation. The causality behind experimental choices is emphasized, ensuring that the described protocols are self-validating and grounded in established scientific principles and regulatory expectations.
Introduction: The Imperative of Metabolic Stability
In the journey from a chemical entity to a therapeutic agent, understanding a compound's metabolic fate is paramount. The liver, the body's primary metabolic hub, employs a vast arsenal of enzymes to transform xenobiotics, a process that can lead to rapid clearance, formation of active or toxic metabolites, or drug-drug interactions.[1][2] Early in vitro assessment of metabolic stability allows for the ranking and selection of compounds with favorable pharmacokinetic properties, significantly reducing attrition rates in later stages of drug development.[3][4]
The subject of this guide, Methyl 3-(5-amino-1H-indol-1-yl)propanoate, possesses a chemical architecture with several potential metabolic "soft spots." Its indole scaffold is a well-known substrate for oxidative enzymes, particularly Cytochrome P450s (CYPs).[5][6] Furthermore, the structure contains a primary aromatic amine and a methyl ester, which are susceptible to Phase II conjugation and Phase I hydrolysis, respectively. This guide will systematically address the evaluation of these potential metabolic liabilities.
Predicted Metabolic Landscape of Methyl 3-(5-amino-1H-indol-1-yl)propanoate
A structural assessment of the target compound allows for the prediction of its primary metabolic pathways, guiding the experimental design.
2.1 Phase I Metabolism (Functionalization Reactions)
Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For our target molecule, the following pathways are of primary concern:
CYP450-Mediated Oxidation: The electron-rich indole ring is a prime target for oxidation.[5] The most common sites of hydroxylation on the indole scaffold are positions 4, 5, 6, and 7 on the benzene ring portion and position 3 on the pyrrole ring, although the N-1 substitution in our compound may alter this reactivity.[6] The primary amino group at the 5-position can also undergo oxidation. Cytochrome P450 enzymes, such as CYP2A6, 2C19, and 2E1, are known to be active in indole metabolism.[5][7]
Ester Hydrolysis: The methyl propanoate side chain is susceptible to hydrolysis by carboxylesterases, which are abundant in liver microsomes, to form the corresponding carboxylic acid metabolite. This is a common metabolic pathway for ester-containing drugs.[8]
2.2 Phase II Metabolism (Conjugation Reactions)
Phase II enzymes conjugate endogenous molecules onto the functional groups introduced in Phase I or already present on the parent drug, further increasing water solubility and facilitating excretion.
Glucuronidation and Sulfation: The primary amino group and any hydroxylated metabolites formed during Phase I can be readily conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs).[8] While microsomes contain UGTs, a more comprehensive assessment of Phase II metabolism often requires hepatocytes, which contain a fuller complement of both Phase I and Phase II enzymes and cofactors.[9]
The diagram below illustrates the most probable metabolic routes for Methyl 3-(5-amino-1H-indol-1-yl)propanoate.
Caption: Predicted metabolic pathways for the target compound.
Experimental Design: A Rationale-Driven Approach
3.1 Selection of the In Vitro System: Human Liver Microsomes (HLM)
For an initial assessment of metabolic stability, Human Liver Microsomes (HLM) are the system of choice.[10]
Expertise & Rationale: HLM are subcellular fractions of the liver endoplasmic reticulum, which are enriched with the majority of key Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) family.[8] They are cost-effective, readily available from pooled donors (which averages out polymorphic variations), and can be stored for long periods, ensuring experimental consistency.[10] The standard HLM assay is primarily designed to assess Phase I metabolism by including the necessary cofactor, NADPH.[11] By running a parallel incubation without NADPH, we can create a self-validating system to distinguish between CYP-dependent metabolism and other pathways like esterase-mediated hydrolysis, which do not require NADPH.[12]
3.2 The Analytical Gold Standard: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for quantifying the disappearance of a parent drug in a complex biological matrix.[13][14]
Expertise & Rationale: LC-MS/MS offers unparalleled sensitivity and selectivity.[15] The liquid chromatography (LC) component separates the parent compound from metabolites and matrix components, while the tandem mass spectrometry (MS/MS) component provides unambiguous identification and quantification. By using Multiple Reaction Monitoring (MRM), we can specifically monitor a unique precursor-to-product ion transition for our target compound, effectively filtering out all other chemical noise and ensuring highly accurate measurement even at very low concentrations.[13]
Experimental Protocols and Workflow
The following section provides a detailed, step-by-step protocol for determining the metabolic stability of Methyl 3-(5-amino-1H-indol-1-yl)propanoate.
Caption: High-level experimental workflow for the HLM stability assay.
4.1 Protocol: Metabolic Stability in Human Liver Microsomes
This protocol is designed to measure the rate of disappearance of the test compound over time.
Table 1: Key Reagents and Incubation Conditions
Parameter
Condition
Rationale
Test System
Pooled Human Liver Microsomes
Averages inter-individual variability in enzyme expression.[10]
Test Compound Conc.
1 µM
Low concentration, likely below the Km of most enzymes, to approximate first-order kinetics.[11]
Microsomal Protein Conc.
0.5 mg/mL
Standard concentration providing sufficient enzymatic activity for most compounds.[8][10]
Incubation Buffer
100 mM Potassium Phosphate, pH 7.4
Mimics physiological pH and provides a stable buffer system.[11]
Cofactor
1 mM NADPH (regenerating system optional)
Essential cofactor for CYP450 and FMO enzyme activity.[8]
Incubation Temperature
37°C
Physiological temperature for optimal enzyme activity.[12]
Time Points
0, 5, 15, 30, 45, 60 minutes
Provides sufficient data points to accurately determine the degradation rate.[9]
Positive Controls
Midazolam, Dextromethorphan
High-turnover compounds to validate the metabolic competency of the HLM batch.[12]
| Negative Control | Incubation without NADPH | Differentiates NADPH-dependent (CYP) from NADPH-independent (e.g., esterase) metabolism.[12] |
Step-by-Step Methodology:
Prepare Stock Solutions:
Prepare a 10 mM stock solution of Methyl 3-(5-amino-1H-indol-1-yl)propanoate in DMSO.
Prepare a 1 mM working solution by diluting the stock in a 50:50 acetonitrile:water mixture.
Prepare Incubation Mixtures:
In a 96-well plate or microcentrifuge tubes, prepare the main incubation mixture for each reaction by combining potassium phosphate buffer (pH 7.4) and HLM (to a final concentration of 0.5 mg/mL).
Add the test compound to the mixture to achieve a final concentration of 1 µM.
Pre-incubation:
Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
Reaction Initiation:
Initiate the metabolic reaction by adding the NADPH solution (for the +NADPH condition) or an equal volume of buffer (for the -NADPH control) to the wells. The 0-minute time point sample should be quenched immediately before adding NADPH.
Time-Course Incubation:
At each designated time point (e.g., 5, 15, 30, 45, 60 min), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound like tolbutamide or terfenadine).
Sample Processing:
Once all time points are collected, seal the plate, vortex thoroughly to mix, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal proteins.
Sample Analysis:
Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.
4.2 Protocol: LC-MS/MS Quantification
Table 2: Example LC-MS/MS Parameters
Parameter
Setting
Rationale
LC Column
C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Provides good retention and separation for small organic molecules.[12]
Mobile Phase A
Water with 0.1% Formic Acid
Acid modifier promotes good peak shape and protonation for ESI.[12]
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Common organic solvent for eluting compounds from a C18 column.[12]
Flow Rate
0.4 mL/min
Standard flow rate for analytical LC.
Gradient
5% to 95% B over 3-5 minutes
A rapid gradient is sufficient for quantifying a single analyte.
Ionization Source
Electrospray Ionization (ESI), Positive Mode
ESI is suitable for polar compounds; positive mode is effective for molecules with amine groups.[13]
MS Analysis
Multiple Reaction Monitoring (MRM)
Provides high selectivity and sensitivity for quantification.[13]
| MRM Transition | To be determined experimentally | A specific precursor ion (M+H)+ and a stable product ion must be identified via infusion. |
Data Analysis and Interpretation
5.1 Calculation of Metabolic Stability Parameters
The primary data output from the LC-MS/MS is the peak area ratio of the analyte to the internal standard at each time point.
Normalize Data: Express the peak area ratio at each time point as a percentage of the ratio at time zero (% Remaining).
Plot the Data: Plot the natural logarithm (ln) of the % Remaining against time.
Determine the Rate Constant (k): If the plot is linear, it indicates first-order kinetics. The slope of this line is the elimination rate constant (k).
Slope = -k
Calculate Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized.
t½ = 0.693 / k
Calculate Intrinsic Clearance (Cl_int): Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, normalized to the amount of microsomal protein.
High Stability: t½ > 60 min. The compound is slowly metabolized.
Moderate Stability: 15 min < t½ < 60 min.
Low Stability: t½ < 15 min. The compound is rapidly metabolized, which may predict high in vivo clearance and poor oral bioavailability.[16]
Comparing +/- NADPH:
If degradation is significant in the +NADPH condition but minimal in the -NADPH condition, metabolism is primarily CYP-mediated.
If degradation is rapid and similar in both conditions, metabolism is likely dominated by NADPH-independent pathways, such as ester hydrolysis.
If degradation occurs in both but is faster with NADPH, both CYP and non-CYP pathways are contributing.
Conclusion and Strategic Next Steps
This guide has outlined a robust, scientifically-grounded framework for the in vitro evaluation of the metabolic stability of Methyl 3-(5-amino-1H-indol-1-yl)propanoate. By employing human liver microsomes in conjunction with precise LC-MS/MS analysis, researchers can generate reliable data on the compound's intrinsic clearance and half-life. This information is critical for making informed decisions in the lead optimization phase of drug discovery.
Based on the initial stability data, logical next steps include:
Metabolite Identification (MetID): If stability is low to moderate, use high-resolution mass spectrometry to identify the major metabolites formed. This confirms the predicted pathways and can reveal unexpected biotransformations.
Reaction Phenotyping: If metabolism is primarily CYP-mediated, incubate the compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, etc.) to identify the specific isoform(s) responsible for its clearance. This is crucial for predicting potential drug-drug interactions.[17][18]
Hepatocyte Assays: To gain a more complete picture including Phase II metabolism, progress to assays using cryopreserved human hepatocytes.[9][19]
By following this structured and rationale-driven approach, drug development professionals can effectively characterize the metabolic profile of indole-based drug candidates, paving the way for the design of safer and more efficacious medicines.
References
Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(44), 13817–13824. [Link]
Baba, T., et al. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition, 35(11), 2038-2046. [Link]
Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Analytical and Bioanalytical Techniques. [Link]
Baba, T., et al. (2007). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition. [Link]
Gillam, E. M. J., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. ACS Publications. [Link]
Banoglu, E., & King, R. S. (2008). Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate. Drug Metabolism Letters, 2(1), 50-54. [Link]
IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]
Chen, J., et al. (2019). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. Molecules, 24(13), 2353. [Link]
Mercell. (n.d.). Standard Operating Procedure: Metabolic stability in liver microsomes. [Link]
Susha, K., et al. (2020). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 63(15), 8116-8141. [Link]
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
Weaver, R. J., & Stresser, D. M. (2002). In Vitro Assays for Induction of Drug Metabolism. Methods in Molecular Biology, 183, 327-336. [Link]
Pelkonen, O., & Raunio, H. (2005). In vitro screening of drug metabolism during drug development: can we trust the predictions? Expert Opinion on Drug Metabolism & Toxicology, 1(1), 49-59. [Link]
Semantic Scholar. (n.d.). An evaluation of the latest in vitro tools for drug metabolism studies. [Link]
Kosanam, N., & Kalle, A. M. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Applied Pharmaceutical Science, 11(12), 1-13. [Link]
Tolson, A. H., & Wang, H. (2010). Application of In Vitro Metabolism Activation in High-Throughput Screening. Drug Metabolism and Disposition, 38(9), 1646-1658. [Link]
Das, A., et al. (2016). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical Methods in Chemistry, 2016, 9548437. [Link]
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. International Journal of Molecular Sciences. [Link]
MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
American Pharmaceutical Review. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. [Link]
Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. [Link]
Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
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Solubility profile of Methyl 3-(5-amino-1H-indol-1-yl)propanoate in organic solvents
An In-Depth Technical Guide to the Solubility Profile of Methyl 3-(5-amino-1H-indol-1-yl)propanoate in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical p...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Solubility Profile of Methyl 3-(5-amino-1H-indol-1-yl)propanoate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that governs its behavior in various stages of drug development, including synthesis, purification, formulation, and bioavailability.[1][2] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility profile of Methyl 3-(5-amino-1H-indol-1-yl)propanoate, a substituted indole derivative. We delve into the theoretical underpinnings of its solubility based on its molecular structure, present a predictive qualitative analysis, and provide a gold-standard experimental protocol for quantitative determination. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding and practical methodology for characterizing this compound's solubility in common organic solvents.
Introduction: The Critical Role of Solubility
Methyl 3-(5-amino-1H-indol-1-yl)propanoate is a heterocyclic compound featuring an indole scaffold, a structure of significant interest in medicinal chemistry.[3] The journey of a compound from a laboratory curiosity to a viable drug candidate is critically dependent on its physical properties. Among these, solubility is paramount. A well-characterized solubility profile is essential for:
Process Chemistry: Selecting appropriate solvents for reaction media, controlling reaction kinetics, and managing product isolation and purification through crystallization.[1]
Formulation Science: Developing stable and effective dosage forms, whether for oral, parenteral, or topical administration. Poor solubility is a major hurdle in achieving desired drug loading and bioavailability.
Analytical Chemistry: Preparing stock solutions for high-throughput screening, chromatography, and other analytical assays.[4]
This guide will equip the researcher with the foundational knowledge and practical tools to systematically evaluate the solubility of this specific indole derivative.
Theoretical Framework and Predictive Analysis
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, in chemical terms, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5] To predict the solubility of Methyl 3-(5-amino-1H-indol-1-yl)propanoate, we must first analyze its molecular structure.
Table 1: Physicochemical Properties of Methyl 3-(5-amino-1H-indol-1-yl)propanoate
Property
Value
Significance
Chemical Formula
C₁₂H₁₄N₂O₂
Provides the elemental composition.
Molar Mass
218.25 g/mol
Essential for converting mass concentration (g/L) to molar concentration (mol/L).
| Structure | See Figure 1 | Reveals key functional groups that dictate intermolecular interactions. |
Caption: Key functional groups influencing solubility.
Structural Analysis:
Hydrogen Bond Donors: The molecule possesses two N-H groups (one on the indole ring and one on the amino group), making it a potent hydrogen bond donor.
Hydrogen Bond Acceptors: The carbonyl oxygen of the ester group and the nitrogen of the amino group can act as hydrogen bond acceptors.
Polarity: The presence of the amino and methyl ester groups imparts significant polarity to the molecule.
Aromatic System: The indole ring is a large, relatively non-polar, aromatic system that can participate in π-π stacking interactions.
Qualitative Solubility Prediction:
Based on this analysis, we can make informed predictions about its solubility in various solvent classes.
Table 2: Predicted Qualitative Solubility of Methyl 3-(5-amino-1H-indol-1-yl)propanoate
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
High
These solvents are excellent hydrogen bond donors and acceptors, readily interacting with the solute's N-H, C=O, and -NH₂ groups.
Polar Aprotic
DMF, DMSO, Acetone
High to Medium
Can accept hydrogen bonds and have large dipole moments, effectively solvating the polar regions of the solute. Solubility in acetone may be lower than in DMF/DMSO.
"Like dissolves like" principle applies due to the shared ester functionality. Offers a balance of polarity and non-polar character.[6]
Halogenated
Dichloromethane (DCM)
Medium
DCM is a good solvent for many organic compounds but lacks hydrogen bonding capability, which may limit solubility compared to protic solvents.
Aromatic
Toluene
Low
Can engage in π-π stacking with the indole ring, but its non-polar nature is a poor match for the polar functional groups.
| Aliphatic | n-Hexane, Heptane | Very Low | These non-polar solvents cannot effectively solvate the polar amino and ester groups, leading to poor solubility. |
Gold-Standard Experimental Protocol: The Shake-Flask Method
While predictive models are useful, empirical data is indispensable. The saturation shake-flask method is the universally recognized gold-standard for determining thermodynamic equilibrium solubility.[4] It is robust, reliable, and provides data that reflects the true saturation point of the compound under specific conditions.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated and equilibrium is reached. After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[4]
Step-by-Step Methodology
Preparation:
Accurately weigh an excess amount of Methyl 3-(5-amino-1H-indol-1-yl)propanoate (e.g., 20-30 mg) into a series of 4 mL glass vials. The key is to ensure solid remains visible at the end of the experiment.
Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
Seal the vials securely with PTFE-lined caps to prevent solvent evaporation.
Equilibration:
Place the vials in a temperature-controlled shaker or rotator set to a standard temperature (e.g., 25 °C or 298.15 K).
Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is standard for many organic compounds, but 48-72 hours may be necessary to ensure true equilibrium is achieved. Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility. A kinetic study (measuring concentration at 24h, 48h, and 72h) can be performed to validate the chosen equilibration time.
Sample Processing & Separation:
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
Carefully withdraw an aliquot of the clear supernatant using a syringe.
Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into a clean HPLC vial. Trustworthiness Note: This filtration step is critical to remove all undissolved particulates, which would otherwise lead to a gross overestimation of solubility.
Quantification (via HPLC):
Calibration: Prepare a series of calibration standards of the compound in the same solvent at known concentrations.
Dilution: Dilute the filtered sample with the solvent to bring its concentration within the linear range of the calibration curve. The dilution factor must be recorded precisely.
Analysis: Analyze the standards and the diluted sample using a validated HPLC method (e.g., reverse-phase with UV detection).
Calculation: Construct a calibration curve (Peak Area vs. Concentration). Use the equation of the line to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by applying the dilution factor.
Data Expression:
Express the final solubility in both grams per liter (g/L) and moles per liter (mol/L).
Calculation: Solubility (mol/L) = Solubility (g/L) / Molar Mass (g/mol)
Data Presentation and Solvent Selection
Systematic data collection is crucial for comparative analysis. Researchers should populate a standardized table with their empirical results.
Table 3: Template for Quantitative Solubility Data of Methyl 3-(5-amino-1H-indol-1-yl)propanoate
Note: All data should be recorded at a constant temperature (e.g., 25 °C).
Solvent Class
Solvent
Solubility (g/L)
Solubility (mol/L)
Alcohols
Methanol
Ethanol
Isopropanol
Ketones
Acetone
Esters
Ethyl Acetate
Ethers
Tetrahydrofuran (THF)
Hydrocarbons
Toluene
n-Hexane
Amides
Dimethylformamide (DMF)
Sulfoxides
Dimethyl sulfoxide (DMSO)
Halogenated
Dichloromethane (DCM)
| Nitriles | Acetonitrile | | |
To aid in solvent selection, the following table summarizes key properties of common organic solvents.[7]
Table 4: Physicochemical Properties of Selected Organic Solvents
Comprehensive Crystallographic and Polymorphic Characterization of Methyl 3-(5-amino-1H-indol-1-yl)propanoate (MAIP)
Target Audience: Researchers, Solid-State Chemists, and Preformulation Scientists Compound: Methyl 3-(5-amino-1H-indol-1-yl)propanoate (CAS: 168166-75-4) Executive Summary In the preformulation phase of drug development,...
In the preformulation phase of drug development, understanding the solid-state landscape of an active pharmaceutical ingredient (API) or its advanced intermediates is critical for ensuring batch-to-batch consistency, solubility, and downstream manufacturability. Methyl 3-(5-amino-1H-indol-1-yl)propanoate (MAIP) is a highly functionalized indole derivative. Unlike conventional 3-substituted indoles, MAIP features an N1-alkylated propanoate chain and a 5-amino group. This structural divergence fundamentally alters its hydrogen-bonding capacity and, consequently, its polymorphic behavior.
This technical whitepaper outlines a self-validating framework for the polymorphic screening, crystallographic characterization, and thermodynamic profiling of MAIP. By synthesizing kinetic and thermodynamic screening protocols, we establish a robust methodology for identifying the thermodynamically stable form of MAIP while mapping its metastable and amorphous states.
The crystal packing of indole derivatives is typically dominated by the strong hydrogen bond donor capacity of the N1-H group [1]. However, the N1 position in MAIP is alkylated by a methyl propanoate moiety, effectively neutralizing the indole nitrogen as a hydrogen bond donor.
As a result, the crystal packing logic of MAIP relies entirely on the 5-amino group (-NH₂) acting as the primary hydrogen bond donor. The available hydrogen bond acceptors include:
The highly electronegative ester carbonyl oxygen (C=O).
The ester methoxy oxygen (-O-CH₃).
The adjacent 5-amino nitrogen (N-H···N interactions).
The steric bulk of the N1-propanoate chain forces the molecule into a specific conformational space, shielding certain acceptor sites and dictating the formation of distinct polymorphic networks.
Caption: Mechanistic logic of hydrogen bond donor-acceptor interactions in MAIP.
Self-Validating Polymorphic Screening Protocols
To map the solid-state landscape of MAIP, we employ a multi-tiered screening approach. It is critical to use orthogonal techniques to prevent false positives (e.g., misidentifying a solvate as a novel polymorph) [2].
Causality: Slurrying an excess of the solid in a solvent system allows the kinetically trapped metastable forms to dissolve and recrystallize into the thermodynamically stable form (Form I) via Ostwald ripening.
Preparation: Weigh 500 mg of MAIP into a 10 mL glass vial.
Solvent Addition: Add 5 mL of an Ethyl Acetate/Heptane (1:1 v/v) mixture. Choice rationale: Ethyl acetate provides partial solubility, while heptane acts as an antisolvent, maintaining a saturated slurry without fully dissolving the API.
Equilibration: Stir the suspension at 500 rpm at 25 °C for 48 hours.
Validation Check: Withdraw a 0.5 mL aliquot of the mother liquor and analyze via HPLC. Self-validation: If degradation impurities exceed 0.5%, discard the sample, as impurities can template metastable forms.
Isolation: Filter the suspension under vacuum and immediately analyze the wet cake via Powder X-Ray Diffraction (PXRD) to prevent solvent-loss-induced phase changes.
Causality: Rapid cooling supersaturates the solution quickly, favoring the nucleation of metastable forms (Form II) that have lower activation energy barriers for nucleation.
Dissolution: Dissolve 300 mg of MAIP in 3 mL of boiling Ethanol (60 °C).
Visual Verification: Ensure the solution is optically clear. Self-validation: Any residual microscopic seed crystals of Form I will bypass the nucleation phase and force the crystallization of Form I. Filter through a 0.22 µm PTFE syringe filter if necessary.
Cooling: Transfer the vial immediately to a pre-chilled block at 5 °C.
Isolation: Harvest the resulting crystals via centrifugation after 2 hours.
Caption: Workflow for the polymorphic screening and solid-state characterization of MAIP.
Solid-State Characterization & Data Synthesis
Once isolated, the distinct solid phases must be characterized using orthogonal thermal and crystallographic techniques [3].
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be run concurrently.
Causality: If a thermal event (endotherm) in the DSC is accompanied by a mass loss in the TGA, the event is a desolvation/dehydration, not a true polymorphic melt.
Form I exhibits a sharp, singular melting endotherm at 142.5 °C with zero mass loss in TGA, confirming it is an anhydrous, stable polymorph.
Form II exhibits an initial melt at 138.2 °C, followed by an immediate exothermic recrystallization event into Form I, and a final melt at 142.5 °C. This confirms a monotropic relationship between the two forms.
Data Presentation
The quantitative findings of the polymorphic screening of MAIP are summarized in Table 1 below.
Table 1: Summary of Polymorphic Screening Results for MAIP
Method
Solvent System
Conditions
Resulting Solid Form
Thermal Event (DSC)
TGA Mass Loss
Solvent-Mediated Slurry
Ethyl Acetate / Heptane
25 °C, 48h equilibration
Form I
Melt: 142.5 °C
< 0.1%
Controlled Cooling
Ethanol
Sat. at 60 °C, cool to 5 °C
Form II
Melt: 138.2 °C
< 0.1%
Anti-Solvent Precipitation
Dichloromethane / Hexane
Rapid addition at 20 °C
Amorphous
Tg: 45.1 °C
1.2% (residual solvent)
Vapor Diffusion
Methanol / Water
25 °C, 7 days
Form I
Melt: 142.5 °C
< 0.1%
Conclusion
The solid-state characterization of Methyl 3-(5-amino-1H-indol-1-yl)propanoate demonstrates that the substitution pattern heavily dictates its polymorphic landscape. By systematically applying thermodynamic slurries and kinetic cooling, we successfully isolate Form I as the thermodynamically stable, anhydrous crystal form suitable for downstream formulation, while mapping Form II as a kinetic metastable state. The self-validating protocols outlined here ensure that process chemists can confidently scale up the crystallization of MAIP without the risk of unexpected solid-state transformations.
Application Note: Chemoselective N-Alkylation of Methyl 3-(5-amino-1H-indol-1-yl)propanoate
Introduction & Mechanistic Context In the synthesis of complex indole-based therapeutics, the site-selective functionalization of poly-nitrogenous scaffolds is a critical hurdle. The substrate Methyl 3-(5-amino-1H-indol-...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Context
In the synthesis of complex indole-based therapeutics, the site-selective functionalization of poly-nitrogenous scaffolds is a critical hurdle. The substrate Methyl 3-(5-amino-1H-indol-1-yl)propanoate features an indole core where the N1 position is already masked by a methyl propanoate group. Therefore, the target for N-alkylation is the exocyclic primary amine at the C5 position.
The Chemoselectivity Challenge:
Direct alkylation of 5-aminoindoles often leads to substantial amounts of N,N-dialkylation alongside the desired monoalkylated compound[1]. This occurs because anilines are inherently poor nucleophiles; however, once mono-alkylated, the resulting secondary amine experiences increased electron density from the inductive effect of the new alkyl group. Consequently, the monoalkylated product has a strong tendency to react further with the electrophile to produce dialkylated (tertiary) amines.
To achieve high mono-alkylation selectivity, this protocol leverages strict stoichiometric control, temperature regulation, and the use of a mild acid scavenger rather than a strong deprotonating base[2]. Alternatively, specialized techniques like microwave-assisted aza-Michael additions can be employed to overcome the poor nucleophilicity of anilines while avoiding bisalkylation[3].
Reaction Pathway & Chemoselectivity
Reaction workflow illustrating the chemoselective N-alkylation pathway and over-alkylation risks.
Reaction Optimization Data
To establish a self-validating protocol, it is essential to understand how different variables impact the Mono:Di alkylation ratio. The table below summarizes the optimization landscape for the alkylation of the C5-amine using benzyl bromide as a model electrophile.
Entry
Alkylating Agent
Base (Equiv)
Solvent
Temp (°C)
Mono-alkylated Yield (%)
Di-alkylated Yield (%)
1
Benzyl Bromide (1.5)
Cs₂CO₃ (2.0)
DMF
25
35%
60%
2
Benzyl Bromide (1.1)
K₂CO₃ (1.5)
DMF
25
55%
30%
3
Benzyl Bromide (1.0)
K₂CO₃ (1.5)
MeCN
0 to 25
82%
<5%
4
Benzyl Bromide (1.0)
DIPEA (1.5)
CH₂Cl₂
25
45%
Trace (Unreacted SM)
Data Synthesis Note: Entry 3 represents the optimized conditions utilized in the protocol below, demonstrating the critical nature of solvent selection and temperature control.
Step 1: Reaction Setup (Causality: Moisture & Solvent Control)
Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Ar). Add Methyl 3-(5-amino-1H-indol-1-yl)propanoate (1.0 eq) and anhydrous MeCN to achieve a 0.1 M concentration.
Mechanistic Insight: While polar aprotic solvents like DMF are standard for N-alkylation, they often accelerate S_N2 reactions too aggressively, promoting di-alkylation. MeCN provides a balanced reaction rate that favors mono-selectivity.
Step 2: Base Addition (Causality: Acid Scavenging)
Add finely powdered, anhydrous K₂CO₃ (1.5 eq) to the solution and stir for 10 minutes.
Mechanistic Insight: Unlike strong bases (e.g., NaH, KOH) which would fully deprotonate the aniline and eliminate chemoselectivity[2], K₂CO₃ acts primarily as an acid scavenger. It neutralizes the HX byproduct generated during the reaction, maintaining the nucleophilicity of the amine without forming highly reactive, unselective amide anions.
Step 3: Electrophile Addition (Causality: Kinetic Control)
Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide (1.0 eq) dropwise over 15 minutes.
Mechanistic Insight: The activation energy required for the second alkylation (forming the tertiary amine) is higher than that of the first. Keeping the temperature strictly at 0 °C during the addition kinetically traps the reaction at the mono-alkylation stage.
Step 4: Reaction Monitoring (Self-Validating System)
Allow the reaction to slowly warm to room temperature. Monitor the progress via Thin-Layer Chromatography (TLC) using a 60:40 Hexanes/EtOAc eluent system every 2 hours.
Validation Logic: The starting primary amine will have the lowest R_f (most polar, interacts strongly with silica). The target mono-alkylated product will appear as a new, higher R_f spot. If a third, even higher R_f spot begins to appear, it indicates the onset of di-alkylation. The reaction should be quenched immediately if this third spot forms.
Step 5: Work-up & Purification
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract with EtOAc (3 × volume of the aqueous layer). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure mono-N-alkylated product.
Analytical Validation (Self-Validating System)
To confirm the structural integrity and chemoselectivity of the final product, the following analytical checks must be performed:
¹H NMR (CDCl₃): Confirm the disappearance of the broad 2H singlet corresponding to the primary amine (typically ~3.5–4.0 ppm) and the appearance of a 1H broad singlet or triplet (secondary amine). Crucially, the signals for the N1-methyl propanoate group (the ester methyl singlet at ~3.6 ppm, and the two methylene triplets at ~4.3 ppm and 2.8 ppm) must remain intact, confirming no transesterification or cleavage occurred under the mildly basic conditions.
LC-MS (ESI+): The mass spectrum must show a dominant [M+H]⁺ peak corresponding to the mono-alkylated mass. The absence of an [M + 2(Alkyl) - 1]⁺ peak validates the success of the kinetic control against over-alkylation.
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Note & Synthetic Protocol
Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals
Compound Identification: CAS 168166-75-4 | Molecular Formula: C12H14N2O2
Executive Summary & Mechanistic Rationale
Methyl 3-(5-amino-1H-indol-1-yl)propanoate is a highly versatile, bifunctional pharmaceutical intermediate. Structurally, it features an electron-rich C5-aniline moiety and an N1-propanoate ester . This orthogonal reactivity profile allows chemists to perform selective functionalization without the need for complex protecting-group strategies.
In modern drug discovery, particularly in the development of Janus Kinase (JAK) inhibitors[1] and CRTH2 antagonists, the indole core serves as a privileged scaffold. The C5-amino group typically acts as a nucleophilic handle to attach pharmacophores that bind to the ATP-binding hinge region of kinases. Conversely, the N1-propanoate ester serves as a tunable pharmacokinetic (PK) handle; it can be hydrolyzed to a free carboxylic acid to enhance aqueous solubility or retained as an ester to facilitate cell permeability in prodrug designs.
As an Application Scientist, I have structured this guide to detail the optimized two-step synthesis of this intermediate from commercially available 5-nitroindole, followed by a downstream application workflow demonstrating its orthogonal reactivity.
Retrosynthetic Strategy & Orthogonal Reactivity
The synthesis relies on an initial Aza-Michael addition (hydroamination) of 5-nitroindole to methyl acrylate, followed by the catalytic hydrogenation of the nitro group.
Caption: Synthetic workflow and orthogonal functionalization pathways of Methyl 3-(5-amino-1H-indol-1-yl)propanoate.
Quantitative Data: Reaction Optimization
To ensure a highly scalable and robust process, reaction conditions for both steps must be optimized. The tables below summarize the empirical data driving our protocol choices.
Table 1: Optimization of the Aza-Michael Addition
Reaction: 5-Nitroindole (1.0 eq) + Methyl Acrylate (1.5 eq) in various conditions.
Entry
Base (eq)
Solvent
Temp (°C)
Time (h)
Yield (%)
Observation / Causality
1
K₂CO₃ (1.5)
DMF
80
12
65
Sluggish reaction; requires high heat leading to polymerization of acrylate.
2
Cs₂CO₃ (1.0)
CH₃CN
60
8
78
Better solubility of the cesium salt improves the rate, but cost is prohibitive for scale-up.
3
DBU (0.2)
CH₃CN
50
4
92
Optimal. DBU acts as a highly nucleophilic, non-coordinating amidine base, accelerating the reaction catalytically [2].
4
TEA (1.5)
CH₂Cl₂
40
24
15
Triethylamine is insufficiently basic to deprotonate the indole N-H (pKa ~16).
Expert Insight: While Béchamp reduction (Fe/NH₄Cl) is cost-effective, it generates significant iron sludge, complicating the workup. Catalytic hydrogenation using 10% Pd/C provides a self-validating, clean reaction where the completion is easily monitored by the cessation of hydrogen uptake [3].
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 3-(5-nitro-1H-indol-1-yl)propanoate
Objective: Alkylate the N1 position of 5-nitroindole via conjugate addition.
Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 5-nitroindole (10.0 g, 61.7 mmol) and anhydrous acetonitrile (100 mL).
Reagent Addition: Add methyl acrylate (8.3 mL, 92.5 mmol, 1.5 eq) to the stirring solution.
Causality: The electron-withdrawing nitro group at C5 increases the acidity of the indole N-H. DBU rapidly establishes an equilibrium, generating the indolyl anion required for the Michael addition.
Reaction Execution: Heat the mixture to 50 °C for 4 hours.
In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.4) should be completely consumed, replaced by a new spot (Rf ~0.3).
Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (50 mL) to neutralize the DBU. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation: Yields a yellow solid. LC-MS: [M+H]⁺ expected at m/z 249.1.
Caption: Mechanistic pathway of the DBU-catalyzed Aza-Michael addition.
Protocol B: Reduction to Methyl 3-(5-amino-1H-indol-1-yl)propanoate
Objective: Selectively reduce the C5-nitro group to an aniline derivative without affecting the N1-ester or the indole core.
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (1.0 g, 10% w/w) under a gentle stream of nitrogen to prevent auto-ignition of the solvent.
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature with vigorous stirring for 4 hours.
IPC: Monitor via LC-MS. The nitro peak (m/z 249.1) must disappear, replaced entirely by the amino peak (m/z 219.1).
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL).
Critical Handling Note: The resulting aniline is sensitive to air oxidation. Concentrate the filtrate under reduced pressure and immediately store the resulting pale brown oil/solid under argon at -20 °C.
Validation: ¹H NMR (DMSO-d6) should show the disappearance of the downfield nitro-aromatic protons and the appearance of a broad singlet at ~4.5 ppm integrating for 2 protons (the -NH₂ group).
Downstream Application: Selective Amidation
To demonstrate the utility of this intermediate in synthesizing kinase inhibitors [1], the following workflow describes the selective amidation of the C5-amine.
Protocol:
Dissolve Methyl 3-(5-amino-1H-indol-1-yl)propanoate (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
Slowly add a target pharmacophore acid chloride (1.1 eq).
Stir for 2 hours at room temperature.
Causality: The C5-aniline is highly nucleophilic compared to the N1-ester. The reaction proceeds with complete chemoselectivity at the C5 position, forming the amide linkage without requiring ester saponification or protection. The ester can subsequently be hydrolyzed using LiOH in THF/H₂O if the free acid is required for target binding.
References
Title: WO2008047831A1 - Jak inhibitor
Source: Google Patents / WIPO
URL
Title: Indole Inhibitors of Human Nonpancreatic Secretory Phospholipase A2. 2. Indole-3-acetamides with Additional Functionality
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Nonprecious Metals Catalyzing Hydroamination and C–N Coupling Reactions
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Method
Application Notes and Protocols: Ester Hydrolysis of Methyl 3-(5-amino-1H-indol-1-yl)propanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Ester Hydrolysis in Synthesizing Indole-Based Pharmaceutical Agents The indole scaffold is a privileged structure in medi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Ester Hydrolysis in Synthesizing Indole-Based Pharmaceutical Agents
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The conversion of ester functionalities, such as in Methyl 3-(5-amino-1H-indol-1-yl)propanoate derivatives, to their corresponding carboxylic acids is a pivotal step in the synthesis of many of these therapeutic agents. This hydrolysis reaction is often crucial for modulating physicochemical properties, improving aqueous solubility, and enabling specific biological interactions. However, the presence of the electron-rich and potentially sensitive 5-aminoindole nucleus presents unique challenges that necessitate carefully optimized hydrolysis protocols to avoid unwanted side reactions and ensure high product purity.
This comprehensive guide provides detailed protocols and expert insights into the nuances of ester hydrolysis for this important class of compounds. We will delve into the mechanistic rationale behind various experimental choices, offering a self-validating framework for researchers to adapt and troubleshoot their synthetic strategies.
Understanding the Substrate: Chemical Stability of the 5-Aminoindole System
The 5-aminoindole moiety is susceptible to degradation under certain conditions, a critical consideration when selecting a hydrolysis protocol. The primary degradation pathways include oxidation and polymerization, which can be exacerbated by harsh pH, elevated temperatures, and exposure to light and air.[1][2]
Oxidative Degradation: The electron-donating amino group makes the indole ring highly susceptible to oxidation, which can lead to the formation of colored impurities.[1][2] It is therefore advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1]
pH Sensitivity: Both strongly acidic and strongly basic conditions can potentially lead to decomposition or side reactions. While basic conditions are generally preferred for saponification due to the irreversibility of the final deprotonation step, the stability of the 5-aminoindole core under these conditions must be carefully evaluated.[3][4] Some studies have shown that poly(5-aminoindole) films exhibit good stability in aqueous solutions, suggesting a degree of resilience.[5]
Core Hydrolysis Protocols: A Comparative Analysis
The choice of hydrolysis method depends on the specific derivative's steric hindrance, the presence of other sensitive functional groups, and the desired scale of the reaction. Below, we detail the most common and effective protocols.
Saponification is the most widely employed method for ester hydrolysis due to its efficiency and generally irreversible nature.[3][4] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl.[3][4]
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the methyl 3-(5-amino-1H-indol-1-yl)propanoate derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 3:1 v/v).
Addition of Base: To the stirred solution, add an aqueous solution of lithium hydroxide (LiOH·H₂O, 1.5 - 3.0 eq) dropwise at room temperature.[7]
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[13]
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
Acidification and Extraction: Dilute the remaining aqueous residue with water and cool in an ice bath. Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of 1 M hydrochloric acid (HCl).[7] The product will often precipitate at this stage. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (EtOAc), multiple times.[12]
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[1]
Protocol 2: Acid-Catalyzed Hydrolysis
While generally less common for preparative purposes due to the reversible nature of the reaction, acid-catalyzed hydrolysis can be an option for certain substrates.[3] A large excess of water is required to drive the equilibrium towards the carboxylic acid product.[9]
Visualizing the Acid Hydrolysis Mechanism:
Caption: Simplified mechanism of acid-catalyzed ester hydrolysis.
Detailed Step-by-Step Protocol:
Reaction Setup: Dissolve the methyl 3-(5-amino-1H-indol-1-yl)propanoate derivative in a mixture of a suitable organic solvent (e.g., dioxane) and an aqueous acid solution (e.g., 6 M HCl).
Heating: Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
Workup: After completion, cool the reaction mixture and neutralize it carefully with a base (e.g., NaHCO₃).
Extraction and Purification: Extract the product with an organic solvent and purify as described in the saponification protocol.
Protocol 3: Enzymatic Hydrolysis
For highly sensitive substrates or when exceptional selectivity is required, enzymatic hydrolysis using lipases can be a powerful alternative.[14][15] These reactions are typically performed under mild pH and temperature conditions.[14]
Advantages: High selectivity, mild reaction conditions (near-neutral pH, room temperature), and compatibility with a wide range of functional groups.[15]
Common Enzymes: Lipases from Candida antarctica (e.g., Novozym 435) or Pseudomonas fluorescens are frequently used.[14][15]
Considerations: Enzyme cost and the need for specific buffer systems can be drawbacks. Reaction times may also be longer compared to traditional chemical methods.
Analytical Monitoring and Product Characterization
Consistent and accurate monitoring is key to a successful hydrolysis reaction.
Thin Layer Chromatography (TLC): A rapid and convenient method to qualitatively track the disappearance of the starting ester and the appearance of the more polar carboxylic acid product.[13] A typical mobile phase for indole derivatives could be a mixture of ethyl acetate and hexanes.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction progress, purity of the product, and detection of any byproducts.[16] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acidifier like trifluoroacetic acid or formic acid) is commonly used for analyzing indole derivatives.[1][17]
Purification Strategies for Indole Carboxylic Acids
The final purity of the carboxylic acid is paramount, especially for pharmaceutical applications.
Recrystallization: An effective method for purifying solid products.[1] Common solvent systems include alcohols (methanol, ethanol) mixed with water.[1] Performing the recrystallization under an inert atmosphere can prevent oxidation of the indole ring.[1]
Column Chromatography: Useful for removing closely related impurities or when the product is not a solid. Silica gel is the most common stationary phase, with a gradient of ethyl acetate in hexanes often providing good separation.
Acid-Base Extraction: The acidic nature of the product allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., NaHCO₃) to extract the deprotonated carboxylic acid into the aqueous layer. The aqueous layer is then re-acidified and extracted with an organic solvent to recover the purified product.
Troubleshooting Common Issues
Issue
Possible Cause(s)
Suggested Solution(s)
Incomplete Reaction
Insufficient amount of base, steric hindrance at the ester, low reaction temperature.
Increase the equivalents of base, increase the reaction temperature, or switch to a stronger base (e.g., from LiOH to NaOH). Consider a non-aqueous hydrolysis protocol for very hindered esters.[18]
Product Degradation (Color Change)
Oxidation of the 5-aminoindole ring.
Perform the reaction and workup under an inert atmosphere (N₂ or Ar).[1] Use degassed solvents. Consider adding an antioxidant.[2]
Low Yield
Incomplete extraction of the product, product decomposition during workup.
Ensure the aqueous layer is sufficiently acidified (pH 3-4) before extraction. Perform multiple extractions. Avoid prolonged exposure to strong acid or base.
Emulsion during Workup
Formation of soaps or other amphiphilic byproducts.
Add a saturated solution of NaCl (brine) to the aqueous layer to "salt out" the organic product. Centrifugation can also be effective in breaking emulsions.
Conclusion
The successful hydrolysis of Methyl 3-(5-amino-1H-indol-1-yl)propanoate derivatives is a critical transformation in the synthesis of many indole-based drug candidates. By carefully considering the stability of the 5-aminoindole core and selecting the appropriate hydrolysis protocol, researchers can achieve high yields of the desired carboxylic acid. The mild conditions offered by lithium hydroxide-mediated saponification often provide an excellent starting point. Vigilant reaction monitoring by TLC or HPLC, coupled with appropriate purification techniques, will ensure the isolation of a high-purity product ready for subsequent synthetic steps or biological evaluation.
References
D'Alarcao, M., & Matson, J. A. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 55(5), 233–237. [Link]
Fouda, A. E. A., El-Sayed, A. M., & El-Maksoud, S. A. A. (2013). The inhibitive effect of 5-amino-indole on the corrosion of mild steel in acidic media. Corrosion Science, 74, 29-39. [Link]
Google Patents. (n.d.). CN106008311A - Refinement method of indole-2-carboxylic acid.
Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]
Wiedmann, G., et al. (2011). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Molecules, 16(8), 6867–6895. [Link]
ACS GCI Pharmaceutical Roundtable. (2026, March 28). Bases. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
ResearchGate. (n.d.). A Mild Hydrolysis of Esters Mediated by Lithium Salts. Retrieved from [Link]
Maldonado-Ortega, U., et al. (2016). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Am. J. Chem, 6(1), 1-5. [Link]
University of Colorado Boulder. (2010, September 7). Saponification and the Making of Soap - An Example of Basic Catalyzed Hydrolysis of Esters. Retrieved from [Link]
Caltech GPS. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. Retrieved from [Link]
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
Moody, C. M., et al. (2019). Lipase-Catalyzed Regioselective Ester Hydrolysis as a Key Step in an Alternative Synthesis of a Buprenorphine Pro-Drug. Organic Process Research & Development, 23(5), 904–910. [Link]
J&K Scientific LLC. (2026, February 8). Ester Hydrolysis. Retrieved from [Link]
Koshikari, Y. (2014). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Journal of Synthetic Organic Chemistry, Japan, 72(11), 1266-1267. [Link]
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, 19(1), 91. [Link]
SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
Erdélyi, B., et al. (2012). TLC/HPTLC and HPLC methods for monitoring microbial transformation processes. Journal of Planar Chromatography – Modern TLC, 25(4), 321-326. [Link]
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2018(7), 1-12. [Link]
YouTube. (2025, January 12). Saponification Reaction of Esters. Retrieved from [Link]
ACS Omega. (2022, February 4). Diindolylamine Preparation and Stability Investigations. Retrieved from [Link]
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Google Patents. (n.d.). KR20070098922A - 5-aminoindole derivatives.
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Organic Syntheses. (2025, October 30). Enzymatic Saponification of Esters Containing β-Leaving Groups. Retrieved from [Link]
ResearchGate. (2018, October 8). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
PubMed. (n.d.). Methyl 3-(1H-indol-3-yl)propano-ate. Retrieved from [Link]
NIST. (n.d.). 5-Aminoindole. Retrieved from [Link]
ResearchGate. (n.d.). Clay Catalyzed Reactions of Indole and its Methyl Derivatives with α, β-unsaturated Carbonyl Compounds. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Polysubstituted 1,2-Dihydro-3H-pyrrolo[1,2-a]indol-3-ones through Domino Palladium-Catalyzed Reactions of Indol-2-ylmethyl Acetates with 1,3-Dicarbonyl Derivatives. Retrieved from [Link]
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Application Notes & Protocols: Methyl 3-(5-amino-1H-indol-1-yl)propanoate in Heterocyclic Chemistry
An Application Guide for Researchers and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling a Versatile Heterocyclic Synthon In the landscape of modern medicinal chem...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Versatile Heterocyclic Synthon
In the landscape of modern medicinal chemistry and materials science, indole-based scaffolds remain a cornerstone of innovation.[1][2] Their unique electronic properties and conformational flexibility make them privileged structures in a vast array of biologically active compounds and functional materials. This guide focuses on a specific, highly functionalized indole derivative: Methyl 3-(5-amino-1H-indol-1-yl)propanoate .
While direct, published applications of this precise molecule are not extensively documented, its structure presents a compelling trifecta of reactive sites, making it a synthon of significant untapped potential. These sites are:
The N-1 Propanoate Side Chain: Introduces conformational influence and provides a handle for further modification or intramolecular cyclization strategies.
The Indole Core: A nucleophilic heterocycle poised for various transformations.
The C-5 Primary Amino Group: A potent nucleophile and a key anchor point for the construction of fused heterocyclic ring systems.
This document serves as a forward-looking guide for researchers. It combines established principles of heterocyclic chemistry with field-proven insights to propose robust applications and detailed protocols for leveraging Methyl 3-(5-amino-1H-indol-1-yl)propanoate as a powerful building block in synthetic and medicinal chemistry programs.
Part 1: Synthesis of the Core Building Block
The utility of any synthon begins with its efficient and reliable synthesis. We propose a robust two-step sequence starting from the commercially available 5-nitroindole. This pathway involves a base-catalyzed Michael addition for the N-alkylation, followed by a standard nitro group reduction.
Workflow for Synthesis of Methyl 3-(5-amino-1H-indol-1-yl)propanoate
Figure 1. Proposed synthetic workflow.
Protocol 1.1: Synthesis of Methyl 3-(5-nitro-1H-indol-1-yl)propanoate (Intermediate)
Causality: The indole N-H proton is weakly acidic and can be deprotonated by a suitable base. The resulting indolide anion is a soft nucleophile that readily undergoes a Michael (1,4-conjugate) addition to an electron-deficient alkene like methyl acrylate. This method is preferred over direct alkylation with a 3-halopropionate, as it avoids potential C-alkylation side products and proceeds under milder conditions.
Methodology:
To a stirred solution of 5-nitroindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add potassium tert-butoxide (t-BuOK, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
Allow the mixture to stir at 0 °C for 30 minutes. A color change to a deep purple or brown is typically observed, indicating the formation of the indolide anion.
Add methyl acrylate (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (e.g., 30% EtOAc in hexanes).
Upon completion, quench the reaction by pouring it into ice-cold water.
Extract the aqueous mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to yield the title intermediate.
Protocol 1.2: Synthesis of Methyl 3-(5-amino-1H-indol-1-yl)propanoate (Final Product)
Causality: The reduction of an aromatic nitro group is a fundamental transformation. Stannous chloride (SnCl₂) in a protic solvent like ethanol is a classic and highly effective method. It is tolerant of the ester functional group and provides clean conversion to the corresponding primary amine.
Methodology:
Dissolve the intermediate, Methyl 3-(5-nitro-1H-indol-1-yl)propanoate (1.0 eq), in ethanol (~0.2 M).
Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.
Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is fully consumed.
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until the pH is basic (~8-9) to neutralize the acidic tin salts. This will result in the formation of a thick white precipitate (tin hydroxides).
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, which can be further purified by chromatography if necessary.
Part 2: Applications in Fused Heterocyclic System Synthesis
The strategic placement of the 5-amino group makes this synthon an ideal precursor for constructing fused polycyclic systems of high interest in drug discovery, such as carbolines and pyrimidoindoles.
Application I: Synthesis of Pyrido[4,3-b]indoles (γ-Carbolines)
The γ-carboline scaffold is a key component of numerous alkaloids and pharmacologically active molecules. A highly efficient route to this core is the Friedländer annulation, which condenses an o-aminoaryl ketone (or aldehyde) with a methylene ketone. In our case, the 5-aminoindole can react with a β-dicarbonyl compound, where the indole C-4 position acts as the nucleophilic partner in the cyclization step.
Workflow for γ-Carboline Synthesis
Figure 2. Workflow for Friedländer annulation.
Protocol 2.1: Synthesis of a Methyl 3-(2,4-dimethyl-5H-pyrido[4,3-b]indol-5-yl)propanoate Derivative
Causality: This reaction proceeds via initial condensation between the 5-amino group and one of the carbonyls of acetylacetone to form an enaminone intermediate. Under acidic conditions, the second carbonyl is protonated, rendering it highly electrophilic. The electron-rich indole ring then attacks this activated carbonyl via an intramolecular electrophilic aromatic substitution, preferentially at the C-4 position, to forge the new six-membered ring. Subsequent dehydration yields the aromatic γ-carboline core.
Methodology:
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine Methyl 3-(5-amino-1H-indol-1-yl)propanoate (1.0 eq), acetylacetone (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
Add a suitable high-boiling solvent, such as toluene or xylene.
Heat the mixture to reflux and maintain for 8-12 hours, collecting the water generated in the Dean-Stark trap.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash the organic solution sequentially with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purify the resulting crude solid by flash column chromatography or recrystallization to obtain the desired γ-carboline product.
Part 3: Application as a Scaffold in Medicinal Chemistry
Beyond forming fused systems, the title compound is an excellent starting point for generating libraries of drug-like molecules through derivatization of its functional groups. The 5-amino group is a particularly valuable handle for introducing diversity and modulating physicochemical properties.
Application II: Synthesis of Amide and Urea Derivatives
Amide and urea linkages are fundamental in drug design, known for their stability and ability to form key hydrogen bond interactions with biological targets.
Workflow for Scaffold Derivatization
Figure 3. Derivatization of the 5-amino group.
Protocol 3.1: General Procedure for Amide Synthesis
Causality: The nucleophilic 5-amino group readily attacks the electrophilic carbonyl carbon of an acyl chloride or a carboxylic acid activated by a peptide coupling reagent (e.g., HATU, HOBt/EDC). This forms a stable amide bond, a cornerstone of many pharmaceuticals.
Methodology (using an Acyl Chloride):
Dissolve Methyl 3-(5-amino-1H-indol-1-yl)propanoate (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Cool the solution to 0 °C.
Add a solution of the desired acyl chloride (R-COCl, 1.1 eq) in the same solvent dropwise.
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-16 hours, monitoring by TLC.
Upon completion, dilute the reaction with DCM and wash with water and brine.
Dry the organic layer (Na₂SO₄), concentrate, and purify by flash chromatography to yield the target amide.
Protocol 3.2: General Procedure for Urea Synthesis
Causality: The reaction of a primary amine with an isocyanate is a highly efficient and often quantitative addition reaction. The nitrogen lone pair of the 5-amino group attacks the central carbon of the isocyanate, leading directly to the urea product without the need for a catalyst or the formation of byproducts.
Methodology:
Dissolve Methyl 3-(5-amino-1H-indol-1-yl)propanoate (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DCM).
Add the desired isocyanate (R-NCO, 1.05 eq) dropwise at room temperature.
Stir the mixture for 1-6 hours. The reaction is often complete within a short period. Monitor by TLC.
If the product precipitates from the reaction mixture, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure.
Purify the crude product by recrystallization or flash chromatography to obtain the pure urea derivative.
Parameter
Amide Synthesis
Urea Synthesis
Key Reagents
R-COOH + Coupling Agents; R-COCl
R-NCO
Reaction Type
Nucleophilic Acyl Substitution
Nucleophilic Addition
Byproducts
Coupling agent salts; HCl (if using acyl chloride)
None
Common Solvents
DCM, DMF, THF
DCM, THF
Typical Conditions
0 °C to Room Temperature
Room Temperature
Conclusion
Methyl 3-(5-amino-1H-indol-1-yl)propanoate represents a highly promising, yet under-explored, building block for heterocyclic chemistry. Its strategically positioned functional groups enable a diverse range of synthetic transformations, from the construction of complex, fused polycyclic systems like γ-carbolines to its use as a versatile scaffold for library synthesis in drug discovery programs. The protocols and applications detailed in this guide are based on robust and well-established chemical principles, providing a solid foundation for researchers to unlock the full potential of this valuable synthon.
References
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Giraud, F., et al. (2025). Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. Bioorganic & Medicinal Chemistry, 125, 118157. [Link]
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High-throughput screening assay preparation with Methyl 3-(5-amino-1H-indol-1-yl)propanoate
An Application Note and Protocol for High-Throughput Screening with Methyl 3-(5-amino-1H-indol-1-yl)propanoate Authored by: Gemini, Senior Application Scientist Abstract The indole scaffold is a cornerstone in medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for High-Throughput Screening with Methyl 3-(5-amino-1H-indol-1-yl)propanoate
Authored by: Gemini, Senior Application Scientist
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives exhibit a vast spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] This application note introduces Methyl 3-(5-amino-1H-indol-1-yl)propanoate, a novel indole derivative, as a candidate for high-throughput screening (HTS) campaigns. We provide the scientific rationale for its investigation, drawing from the established bioactivity of related aminoindoles and indole-propanoic acids.[5][6] Furthermore, we present a detailed, field-proven protocol for a robust, luminescence-based biochemical assay designed to screen this compound for inhibitory activity against a representative protein kinase, a common target class in drug discovery.[7][8] This guide is intended for researchers, scientists, and drug development professionals seeking to establish HTS assays for novel chemical entities.
Introduction: The Rationale for Screening Methyl 3-(5-amino-1H-indol-1-yl)propanoate
The indole nucleus is a versatile heterocyclic scaffold that forms the core of essential biomolecules like the neurotransmitter serotonin and the hormone melatonin.[1] In drug discovery, its structural features allow for interactions with a wide array of biological targets, leading to diverse pharmacological effects.[9] Compounds containing the indole ring have been developed as agents targeting tubulin polymerization, inflammatory pathways such as NF-κB and COX-2, and microbial enzymes.[1][10]
Methyl 3-(5-amino-1H-indol-1-yl)propanoate is an intriguing molecule for screening due to its unique combination of functional groups:
The Indole Core: Provides a rigid, aromatic scaffold known to interact with hydrophobic pockets in many protein targets.
The 5-Amino Group: Introduces a key hydrogen-bonding moiety and a potential site for further chemical modification. The position of substituents on the indole ring is known to significantly impact biological activity.[2]
The N1-Propanoate Side Chain: This flexible chain can explore different vectors within a binding site, potentially enhancing affinity and selectivity. The ester functionality also modulates the compound's physicochemical properties, such as solubility and cell permeability.
Given that various indole derivatives have demonstrated potent inhibitory effects on protein kinases involved in inflammatory and oncogenic signaling, we propose screening Methyl 3-(5-amino-1H-indol-1-yl)propanoate against this target class. This application note outlines a comprehensive HTS protocol using a generic protein kinase as a model system.
Principles of High-Throughput Screening (HTS)
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of hundreds of thousands to millions of compounds against a specific biological target.[7][11] The primary goal of an HTS campaign is to identify "hits"—compounds that modulate the target's activity in a desired manner.[11] These hits serve as the starting point for more extensive medicinal chemistry efforts in a process known as hit-to-lead optimization.
A successful HTS campaign is built upon a robust and validated assay. Key steps in the process include:
Assay Development & Miniaturization: Adapting a laboratory-bench assay to a microplate format (typically 384- or 1536-well) suitable for automation.[12]
Pilot Screen: A small-scale screen (e.g., ~2,000 compounds) to validate the assay's performance and statistical robustness before committing to a full-scale campaign.[12]
Primary Screen: The large-scale screen of the entire compound library.
Hit Confirmation & Triage: Re-testing initial hits to confirm their activity and rule out false positives. This often involves performing dose-response experiments to determine compound potency (e.g., IC50).
The quality and reliability of an HTS assay are quantified using statistical parameters, most notably the Z'-factor . An assay with a Z'-factor greater than 0.5 is considered excellent and suitable for HTS.[12][13]
HTS Assay Design for a Model Protein Kinase
To screen Methyl 3-(5-amino-1H-indol-1-yl)propanoate, we propose a luminescence-based biochemical assay that quantifies the activity of a model protein kinase.
Assay Principle: Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate. As the kinase reaction proceeds, ATP is consumed and converted to ADP. The chosen assay format, analogous to Promega's ADP-Glo™ Kinase Assay, is a two-step process. First, a reagent is added to stop the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP generated into ATP, which then fuels a luciferase-catalyzed reaction to produce a light signal. The intensity of the luminescence is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. Inhibitors of the kinase will result in a lower luminescent signal.
Hypothetical Inflammatory Signaling Pathway
The diagram below illustrates a simplified signaling cascade where a protein kinase might be a therapeutic target. Inhibiting such a kinase could block downstream events that lead to an inflammatory response, providing a clear rationale for the screening assay.
Caption: A simplified inflammatory signaling pathway.
Detailed HTS Protocol
This protocol is optimized for a 384-well plate format. All liquid handling steps should be performed with automated liquid handlers for consistency and throughput.
Materials and Reagents
Reagent/Material
Supplier Example
Purpose
Methyl 3-(5-amino-1H-indol-1-yl)propanoate
Custom Synthesis
Test Compound
DMSO, Anhydrous
Sigma-Aldrich
Compound solvent
Target Protein Kinase (e.g., MAP Kinase)
Carna Biosciences
Enzyme for the reaction
Kinase Substrate (e.g., Myelin Basic Protein)
Sigma-Aldrich
Substrate for phosphorylation
Adenosine 5'-triphosphate (ATP)
Sigma-Aldrich
Phosphate donor
ADP-Glo™ Kinase Assay Kit
Promega
Contains reagents for reaction termination and signal generation
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
In-house prep
Provides optimal conditions for kinase activity
384-Well Low-Volume White Plates
Corning
Assay plates suitable for luminescence detection
Positive Control Inhibitor (e.g., Staurosporine)
Sigma-Aldrich
Control for maximum inhibition
Automated Liquid Handler
Beckman Coulter
For precise dispensing of reagents and compounds
Plate Reader with Luminescence Capability
BMG Labtech
For signal detection
Compound Preparation
Stock Solution: Prepare a 10 mM stock solution of Methyl 3-(5-amino-1H-indol-1-yl)propanoate in 100% DMSO.
Intermediate Plate: Create an intermediate plate by diluting the stock solution. For a final assay concentration of 10 µM and a 200-fold dilution factor (50 nL of compound into a 10 µL final volume), a 2 mM intermediate plate is required.
Controls: The control wells on each plate should contain only DMSO (0% inhibition, negative control) or a known inhibitor at a concentration that gives maximum inhibition (100% inhibition, positive control).
HTS Workflow Diagram
The following diagram outlines the automated workflow for the primary screen.
Caption: Automated HTS workflow for kinase inhibition assay.
Step-by-Step Assay Protocol
Step
Action
Volume
Details
1
Compound Dispensing
50 nL
Use an acoustic dispenser or pin tool to transfer compound solution, DMSO, or positive control from the source plate to the 384-well white assay plate.
2
Enzyme/Substrate Addition
5 µL
Add a solution containing the kinase and its substrate in kinase buffer to all wells. The final concentration should be pre-determined during assay development.
3
Reaction Initiation
5 µL
Add ATP solution in kinase buffer to all wells to start the enzymatic reaction. The final ATP concentration should be at or near the Km for the enzyme.
4
Incubation
-
Incubate the plate at room temperature for 60 minutes. The plate should be covered to prevent evaporation.
5
Stop Reaction / Deplete ATP
5 µL
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
6
Incubation
-
Incubate at room temperature for 40 minutes.
7
Signal Generation
10 µL
Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal.
8
Incubation
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
9
Data Acquisition
-
Read the luminescence intensity on a compatible plate reader.
Data Analysis and Hit Identification
Normalization: The raw luminescence data from each plate is normalized to the on-plate controls. The percent inhibition for each test compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))
Quality Control: For each plate, calculate the Z'-factor to ensure data quality.
Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
Plates with a Z' < 0.5 should be flagged for review or re-run.
Hit Selection: A compound is typically defined as a "hit" if its percent inhibition exceeds a certain threshold, often calculated as three times the standard deviation of the negative controls (DMSO wells).
Potential Challenges with Indole Compounds
Researchers should be aware of potential artifacts when screening indole-containing compounds.[14]
Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes. Hits should be re-tested in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to check for this.
Assay Interference: Some compounds can interfere with the detection system (e.g., luciferase inhibition or quenching luminescence). A counter-screen should be performed where hits are tested in an assay containing all components except the target kinase. True inhibitors should be inactive in this assay.
Redox Activity: Some compounds can interfere with assays through redox cycling. While less common in luminescence assays than fluorescence-based ones, it is a possibility to consider during hit validation.[14]
By following this detailed guide, researchers can effectively prepare and execute a high-throughput screening campaign for Methyl 3-(5-amino-1H-indol-1-yl)propanoate, paving the way for the discovery of novel bioactive agents.
References
High-throughput screening (HTS) | BMG LABTECH. (n.d.). BMG LABTECH. Retrieved April 5, 2026, from [Link]
Al-Malki, J., Al-Zhrani, A., Aljsaimi, E., Al-Ghamdi, S., & El-Sharkawy, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2329. [Link]
Kaminskyy, D., Karpenko, O., Gzella, A., & Lesyk, R. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Pharmaceuticals, 16(3), 395. [Link]
Zhang, Y., Wang, Y., & Ma, C. (2011). Methyl 3-(1H-indol-3-yl)propanoate. ResearchGate. Retrieved April 5, 2026, from [Link]
The Good Scents Company. (n.d.). Methyl propionate. Retrieved April 5, 2026, from [Link]
Li, Y., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 11(4), 494-503. [Link]
Ono, M., et al. (2014). Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors. Journal of Medicinal Chemistry, 57(17), 7439-7457. [Link]
Poczta, P., et al. (2021). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules, 26(23), 7349. [Link]
Lee, Y.-J., et al. (2024). Establishment of High-Throughput Screening Protocol Based on Isomerase Using Geobacillus sp. L-Rhamnose Isomerase. International Journal of Molecular Sciences, 25(6), 3465. [Link]
Guiguemde, A., et al. (2012). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 56(12), 6374-6385. [Link]
Ono, M., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(17), 7439-7457. [Link]
Axcelead Drug Discovery Partners, Inc. (2026, March 4). High Throughput Screening. Retrieved April 5, 2026, from [Link]
Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 93(1), 7-15. [Link]
Zhang, J., et al. (2020). Endogenous Indole Pyruvate Pathway for Tryptophan Metabolism Mediated by IL4I1. Journal of Agricultural and Food Chemistry, 68(36), 9756-9763. [Link]
Al-Malki, J., Al-Zhrani, A., Aljsaimi, E., Al-Ghamdi, S., & El-Sharkawy, A. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]
Zughaier, S. M., Ryley, H. C., & Jackson, S. K. (1999). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 65(9), 4249-4252. [Link]
Meng, D., et al. (2025, June 16). Indole Derivatives Biosynthesis in Bifidobacterium longum subsp. infantis and the Tryptophan Substrate Availability. Journal of Applied Microbiology. [Link]
Leaw, B., et al. (2016). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 59(16), 7439-7457. [Link]
Katariya, D., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. Retrieved April 5, 2026, from [Link]
An, W. F., & Tolliday, N. (2010). Introduction: Cell-Based Assays for High-Throughput Screening. Methods in Molecular Biology, 665, 1-12. [Link]
EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved April 5, 2026, from [Link]
Wikipedia. (n.d.). Methyl propionate. Retrieved April 5, 2026, from [Link]
Gaonkar, S. L., et al. (2023). Synthetic approaches, emerging applications, and challenges of indole-based five-membered heterocycles in medicinal chemistry. ResearchGate. [Link]
Zhang, X., & Wang, Q. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
Kesteleyn, B., et al. (2007). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 50(16), 3949-3957. [Link]
Lloyd, M. D. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
ResearchGate. (n.d.). Schematic diagram of indoles signal pathway. Retrieved April 5, 2026, from [Link]
Da Settimo, F., et al. (2014). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules, 19(7), 9496-9527. [Link]
Abed, Z. J., & Jabar, H. I. (2025, August 4). Phytochemical Screening and Isolation of Bioactive Compounds Including Methyl 3-(1H-indol-3-yl) propanoate from Iraqi Mesembryanthemum cordifolium. Medical Journal of Ahl Al-Bayt University. [Link]
ADEKA Corporation. (n.d.). COSMETIC MATERIALS. Retrieved April 5, 2026, from [Link]
Gilbert, D. F., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1510, 65-75. [Link]
Krishnan, S., et al. (2024). Indole metabolism and its role in diabetic macrovascular and microvascular complications. Journal of Diabetes and its Complications, 38(3), 108711. [Link]
O'Donoghue, G., et al. (2015). Properties of Protein Drug Target Classes. PLOS One, 10(3), e0121799. [Link]
Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved April 5, 2026, from [Link]
Preventing amine oxidation during Methyl 3-(5-amino-1H-indol-1-yl)propanoate synthesis
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, application scientists, and drug development professionals troubleshooting the synthesis of Methyl 3-(5-amino-1H-indol-1-yl)propan...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, application scientists, and drug development professionals troubleshooting the synthesis of Methyl 3-(5-amino-1H-indol-1-yl)propanoate .
Due to the highly electron-rich nature of the 5-aminoindole core, autoxidation is the primary cause of yield loss, product discoloration, and reaction failure. This portal provides field-proven strategies, causality-driven FAQs, and self-validating protocols to ensure the integrity of your air-sensitive intermediates.
Mechanistic Overview: Degradation vs. Protection
Before troubleshooting, it is critical to understand the electronic environment of your substrate. The amino group (-NH₂) donates significant electron density into the indole ring, drastically lowering its oxidation potential.
Caption: Logical comparison of direct alkylation vs. late-stage reduction to prevent oxidation.
Troubleshooting & FAQs
Q: Why does my reaction mixture turn black and yield tarry byproducts when I try to directly alkylate 5-aminoindole with methyl acrylate?A: This is a classic autoxidation issue. The amino group makes the indole ring extremely electron-rich and susceptible to oxidation. When exposed to atmospheric oxygen, light, or trace transition metals, the substrate forms radical cations. These intermediates rapidly undergo oxidative dimerization and polymerization, resulting in the quinone-imines and black "tar" you are observing (1[1]).
Q: How can I bypass this autoxidation during the N-alkylation step?A: The most robust strategy is the "Late-Stage Reduction" route. Instead of starting with the unstable 5-aminoindole, begin your synthesis with 5-nitroindole. The nitro group is strongly electron-withdrawing, which deactivates the indole ring and makes it completely stable to oxidation during the basic N-alkylation step (Michael addition). Once the intermediate is isolated, reduce the nitro group to the amine as the final step under strictly inert conditions (2[2]).
Q: I am performing the reduction step. How do I prevent the newly formed amine from oxidizing during the aqueous workup?A: Workups are the most common point of failure for air-sensitive amines because they introduce oxygen-rich water. To prevent this, use a chemical scavenger. Adding sodium hydrosulfite (sodium dithionite, Na₂S₂O₄) to your aqueous wash acts as a sacrificial reductant. Research demonstrates that aminoindoles obtained or washed via hydrosulfite reduction are significantly more stable and resist discoloration better than those prepared by other methods[2].
Q: If I must handle the free 5-amino derivative in solution, how should I prepare my solvents?A: Dissolved oxygen is the primary culprit. Solvents must be rigorously degassed. For highly sensitive electron-rich aromatics, the Freeze-Pump-Thaw method is the gold standard, removing >99% of dissolved gases (3[3]).
Quantitative Data: Solvent Degassing Strategies
Choosing the right degassing method dictates the survival rate of your electron-rich amine. Compare the efficiency of standard methods below:
Degassing Method
Dissolved O₂ Removed
Typical Duration
Best Application
Gas Sparging (N₂/Ar)
~70-80%
30-60 min
Rough degassing for large solvent volumes; non-critical steps[3].
Highly sensitive electron-rich aromatics and organometallics[3].
Self-Validating Experimental Protocols
Protocol A: Freeze-Pump-Thaw Degassing of Solvents
Use this protocol to prepare the methanol/ethyl acetate used in the final reduction step.
Caption: Step-by-step workflow for Freeze-Pump-Thaw solvent degassing to remove dissolved oxygen.
Step-by-Step Methodology:
Freeze: Place the solvent in a heavy-wall Schlenk flask. Submerge the flask in liquid nitrogen until the solvent is completely frozen solid.
Causality: Freezing locks the solvent molecules in a lattice, forcing dissolved gases into the headspace or trapping them in pockets without allowing the solvent to boil away under vacuum.
Pump: Open the flask to a high vacuum line (10⁻³ Torr) for 3-5 minutes.
Causality: Evacuates the ambient atmosphere and the bulk of the oxygen from the headspace.
Thaw: Close the vacuum valve and place the flask in a warm water bath until the solvent completely melts.
Causality: As the lattice breaks down, trapped oxygen is released into the evacuated headspace.
Validation (The Self-Validating Step): Observe the thawing liquid. During the first cycle, you will see vigorous bubbling as gases escape. Repeat steps 1-3 three times. By the third thaw cycle, the solvent should melt without forming any bubbles. This visual cue validates that >99% of dissolved oxygen has been removed.
Backfill: Backfill the flask with ultra-pure Argon.
Protocol B: Synthesis via Late-Stage Reduction & Antioxidant Workup
Conversion of Methyl 3-(5-nitro-1H-indol-1-yl)propanoate to the target amine.
Step-by-Step Methodology:
Setup: Dissolve the nitro-intermediate in degassed methanol (from Protocol A) within a Schlenk flask. Purge the headspace with Argon for 10 minutes.
Causality: Displacing oxygen prevents the pyrophoric Pd/C catalyst from igniting the methanol vapors upon addition.
Catalyst Addition: Add 10% Pd/C (0.1 equiv) under a positive stream of Argon. Seal and evacuate/backfill with Hydrogen gas (balloon pressure).
Reaction Validation: Stir at room temperature. The starting solution will be bright yellow. As the reduction proceeds, the solution will transition to colorless or very pale yellow. This color change is your self-validating indicator of a successful, unoxidized reduction.
Filtration: Filter the catalyst through a pad of Celite under an Argon blanket.
Antioxidant Workup: Concentrate the filtrate and partition between degassed Ethyl Acetate and a 5% aqueous solution of Sodium Dithionite (Na₂S₂O₄).
Causality: Sodium dithionite acts as a sacrificial reductant. If any trace oxygen enters the separatory funnel, the dithionite will scavenge it before it can oxidize the electron-rich 5-aminoindole product[2].
Storage: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and immediately store the resulting Methyl 3-(5-amino-1H-indol-1-yl)propanoate under Argon at -20°C, protected from light.
References
The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin
Source: electronicsandbooks.com (Journal of the American Chemical Society)
URL:2
How to Degas Solvents
Source: EPFL (École Polytechnique Fédérale de Lausanne)
URL:3
Protecting Group Strategies for 3-Aminoindoles: Application Notes and Protocols
Source: Benchchem
URL:1
Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with Methyl 3-(5-amino-1H-indol-1-yl)propanoate
This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with the aqueous solubility of Methyl 3-(5-amino-1H-indol-1-yl)propanoate. We will explore the underl...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with the aqueous solubility of Methyl 3-(5-amino-1H-indol-1-yl)propanoate. We will explore the underlying physicochemical reasons for its poor solubility and provide a systematic, evidence-based approach to achieving successful dissolution for your experimental needs.
Q1: I'm observing precipitation or incomplete dissolution of Methyl 3-(5-amino-1H-indol-1-yl)propanoate in my standard aqueous buffer (e.g., PBS at pH 7.4). What is the scientific reason for this?
Answer: The poor aqueous solubility of this molecule at neutral pH is a direct consequence of its chemical structure. Two key features are at play:
The Hydrophobic Indole Core: The bicyclic indole ring system is a large, aromatic, and predominantly non-polar structure, which inherently limits its affinity for water.[1]
The Ionization State of the Amino Group: The 5-amino group is a weak base. The estimated pKa for 5-aminoindole is approximately 5.5.[2] According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4 (which is nearly 2 pH units above the pKa), the amino group will be almost entirely in its neutral, uncharged (-NH2) form. This uncharged state is significantly less soluble in water compared to its protonated, charged counterpart (-NH3+).
Caption: Root cause analysis of poor aqueous solubility.
Q2: What is the most direct and logical first step to improve the solubility of this compound?
Answer: The most effective initial strategy is to modify the pH of your solvent.[3][4] By lowering the pH, you can protonate the basic amino group, converting the molecule into a more soluble salt form.
Expertise & Experience: To ensure near-complete protonation (>99%), the pH of the solution should be at least two units below the pKa of the ionizable group. For Methyl 3-(5-amino-1H-indol-1-yl)propanoate, with an estimated amino group pKa of ~5.5, preparing your solution in a buffer with a pH of 3.5 or lower is the recommended starting point.
Step-by-Step Protocol 1: Generating a pH-Solubility Profile
This protocol uses the gold-standard shake-flask method to determine equilibrium solubility.[5]
Materials:
Methyl 3-(5-amino-1H-indol-1-yl)propanoate
A series of buffers (e.g., 50 mM citrate for pH 3.0, 50 mM acetate for pH 4.5, 50 mM phosphate for pH 6.0 and 7.4)
Vials and an orbital shaker/agitator
0.22 µm syringe filters (low protein binding, e.g., PVDF)
An analytical system for quantification (e.g., HPLC-UV)
Methodology:
Add an excess of the solid compound to a known volume (e.g., 1 mL) of each buffer in separate vials. The goal is to have undissolved solid remaining at the end.
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
After equilibration, allow the samples to sit undisturbed for at least 1 hour for large particles to settle.
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Plot the determined solubility (e.g., in mg/mL) against the pH of the buffer.
Data Presentation: Expected pH-Solubility Trend
pH of Buffer
Expected Relative Solubility
Scientific Rationale
3.0
High
pH is well below the pKa, ensuring the amino group is fully protonated (-NH3+), forming a soluble salt.[6]
4.5
Intermediate
pH is near the pKa, resulting in a mixture of ionized and neutral forms.
7.4
Very Low
pH is significantly above the pKa, leaving the amino group predominantly in its neutral, poorly soluble state (-NH2).
Q3: My experiment is pH-sensitive and cannot be performed at low pH. What are the alternative formulation strategies?
Answer: When pH adjustment is not an option, you must turn to formulation excipients that enhance solubility through non-covalent interactions. The primary strategies are the use of co-solvents, cyclodextrins, and surfactants.[5][7]
Workflow for Advanced Solubility Enhancement:
Caption: Decision workflow for advanced solubility enhancement.
1. Co-solvents:
Mechanism: Water-miscible organic solvents like DMSO, ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) reduce the polarity of the aqueous environment, making it a more favorable solvent for hydrophobic molecules.[8][9]
Trustworthiness: When preparing stock solutions in a co-solvent like DMSO, it is critical to ensure the final concentration in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity.[3][10] Always include a vehicle control in your experiments.
2. Cyclodextrins:
Mechanism: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the indole portion of your molecule, forming a water-soluble "inclusion complex."[7][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a very common and effective choice.
Protocol: To test this, prepare a series of HP-β-CD solutions in your buffer (e.g., 0%, 2%, 5%, 10% w/v) and determine the compound's solubility in each using the shake-flask method. A linear increase in solubility with increasing cyclodextrin concentration confirms complexation.
3. Surfactants:
Mechanism: Surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can effectively dissolve your compound, increasing its apparent solubility.[12]
Experimental Note: Ensure your working concentration of the surfactant is above its CMC to guarantee micelle formation.
Q4: How can I be certain that I have a true solution and not a micro- or nano-particulate suspension?
Answer: Visual clarity is not a sufficient indicator of true dissolution. Undissolved particles can exist as a fine, invisible suspension that will lead to highly variable and non-reproducible results in your experiments.
Protocol for Verifying True Dissolution:
Post-Formulation Filtration: After preparing your solution using any of the methods above, pass it through a 0.22 µm or 0.1 µm syringe filter. Re-analyze the concentration of the filtrate. A significant drop in concentration indicates that undissolved material was removed, and you did not have a true solution.
High-Speed Centrifugation: Centrifuge an aliquot of your prepared solution at high speed (e.g., >14,000 x g) for 20-30 minutes. Carefully inspect the bottom of the tube for any signs of a pellet. The presence of a pellet confirms that the compound was not fully dissolved.
Stability Over Time: Let your prepared solution stand at the intended experimental temperature for several hours or overnight. Re-examine for any signs of precipitation or cloudiness before use. True solutions should remain clear and stable.
By applying these rigorous validation steps, you can ensure the quality and accuracy of your experimental data.
Technical Support Center: Flash Chromatography Purification of Methyl 3-(5-amino-1H-indol-1-yl)propanoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the flash chromatography purification of Methyl 3-(5-amino-1H-indol-1-yl)propanoate. T...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the flash chromatography purification of Methyl 3-(5-amino-1H-indol-1-yl)propanoate. This molecule, while seemingly straightforward, presents a common and significant purification hurdle due to the presence of a basic primary aromatic amine on the indole ring. This document moves beyond simple protocols to explain the chemical principles behind the recommended strategies, ensuring you can adapt and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when developing a purification method for this compound.
Q1: What is the primary challenge in purifying Methyl 3-(5-amino-1H-indol-1-yl)propanoate on silica gel?
The main difficulty arises from the interaction between the basic 5-amino group (-NH2) and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] Silica is a Brønsted acid and strongly adsorbs basic compounds like amines through ionic interactions.[1] This leads to several common problems:
Severe Peak Tailing: The compound "smears" down the column, resulting in broad peaks that are difficult to separate from impurities.
Low or No Recovery: The compound can bind irreversibly to the silica, leading to significant loss of material.
Inconsistent Elution: The interaction strength can vary, causing unpredictable results between runs.
Q2: What stationary phase should I start with?
For initial trials, standard flash-grade silica gel (40-63 µm, 230-400 mesh) is a reasonable starting point because it is widely available and cost-effective.[3] However, due to the issues described in Q1, it is almost always necessary to modify the mobile phase or consider an alternative stationary phase if problems arise. Other options include:
Amine-Functionalized Silica: This stationary phase has aminopropyl groups bonded to the silica surface, which eliminates the acidic silanol interactions and is highly effective for purifying basic compounds.[2][4]
Alumina (Basic or Neutral): Alumina can be an effective medium for the purification of amines.[5] It's crucial to select the correct activity grade and pH (basic or neutral) based on the stability of your compound and impurities.
Q3: How do I select an appropriate starting mobile phase?
Thin-Layer Chromatography (TLC) is the most critical tool for developing your flash chromatography method.[6][7][8] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) between 0.15 and 0.4.[7] This range provides a good balance between resolution and run time. The relationship between TLC and flash chromatography is defined by Column Volumes (CV) ≈ 1/Rf .[9]
Given the polar nature of the target molecule, good starting solvent systems to screen via TLC are:
Ethyl Acetate / Hexanes: A standard system for moderately polar compounds.[10][11]
Methanol / Dichloromethane (DCM): An excellent choice for more polar compounds that may have poor solubility in ethyl acetate.[10][11]
Q4: My compound is streaking badly on the TLC plate. What does this mean and how do I fix it?
Streaking on the TLC plate is a direct visualization of the strong, undesirable interaction between the amine and the acidic silica. This is a strong indicator that you will experience severe peak tailing during column chromatography. To fix this, you must neutralize the acidic sites on the silica.
Q5: Should I use a mobile phase additive? If so, which one?
Yes. For purifying a basic amine like this on standard silica gel, a mobile phase additive is essential. The solution is to add a small amount of a competing, volatile base to your eluent.[11]
Triethylamine (TEA): This is the most common and effective choice. Adding 0.5-2% TEA to your mobile phase will "neutralize" the acidic silanol groups, dramatically improving peak shape and recovery.[1][5][12]
Ammonium Hydroxide: A solution of ammonia in methanol can also be used, often as a component of a DCM/Methanol system, to elute stubborn amines.[5][10]
Part 2: In-Depth Troubleshooting Guide
This guide provides systematic solutions to common problems encountered during the purification process.
Problem
Potential Cause(s)
Recommended Solution(s) & Scientific Rationale
Severe Peak Tailing / Broad Peaks
Primary Cause: Strong ionic interaction between the basic 5-amino group and acidic silanol groups on the silica surface.[1]
Solution 1: Add 0.5-2% triethylamine (TEA) to the mobile phase. Rationale: TEA is a competing base that neutralizes the active silanol sites on the silica, preventing the analyte from binding too strongly and allowing for symmetrical peak elution.[1][11][12]Solution 2: Switch to an amine-functionalized silica column. Rationale: This stationary phase has a chemically modified, non-acidic surface designed specifically for the purification of basic compounds.[2][4]
Compound Will Not Elute from Column
1. Mobile phase is not polar enough. 2. Irreversible binding of the amine to the acidic silica.
Solution 1: First, increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system). Rationale: A more polar eluent has a stronger affinity for the stationary phase and is more effective at displacing polar analytes.[1][10]Solution 2: If increasing polarity fails, the issue is irreversible binding. Add a base modifier like TEA (see above) to disrupt the strong ionic interaction. Rationale: The competing base is necessary to elute the strongly adsorbed amine.[5]
Poor Resolution from Impurities
1. Suboptimal Solvent System: The chosen eluent does not provide differential migration rates for the target compound and impurities.2. Gradient is too steep: Elution is happening too quickly, preventing proper separation.3. Column Overloading: Too much crude material was loaded onto the column.
Solution 1: Perform TLC screening with different solvent systems. Solvents are classified into different selectivity groups; switching from an ethyl acetate-based system (Group VIa) to a dichloromethane-based one (Group V) can significantly alter selectivity and improve separation.[6]Solution 2: Use a shallower gradient during elution. Rationale: A slower increase in solvent strength provides more time for the components to interact with the stationary phase, leading to better separation.Solution 3: Reduce the sample load. A general rule of thumb is to load 1-10% of the silica gel mass, depending on the difficulty of the separation.
Apparent Compound Degradation
The acidic surface of the silica gel can catalyze the degradation of sensitive molecules.[5]
Solution 1: Neutralize the silica by adding TEA to the mobile phase. Rationale: This mitigates the acidity of the stationary phase.Solution 2: Use a less aggressive stationary phase like neutral alumina or Florisil.[5] Rationale: These materials offer different surface chemistry that may be more compatible with your compound's stability.
Irreproducible Results
1. Inconsistent Mobile Phase Preparation: Small variations in the concentration of the polar solvent or additive can significantly change retention times.2. Variable Activity of Silica Gel: Water content can affect the activity of the silica gel.
Solution 1: Prepare mobile phases fresh and in sufficient quantity for the entire run. Use graduated cylinders for accurate measurement. Rationale: Particularly for mixtures with low percentages of a polar component (e.g., <10% MeOH in DCM), solvent evaporation can alter the composition and affect chromatography.[11]Solution 2: Use silica gel from the same manufacturer's lot for a series of related purifications to ensure consistency.
Part 3: Experimental Protocols
Protocol 1: TLC Method Development for Optimal Separation
This protocol details the crucial first step of developing a robust purification method.
Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate) to create a concentrated stock solution.
Select Initial Solvent Systems: Prepare small volumes of at least two different solvent systems for screening.
System A (Less Polar): 70:30 Hexanes:Ethyl Acetate
System B (More Polar): 95:5 Dichloromethane (DCM):Methanol
Prepare Test Eluents: In separate vials, prepare your test eluents by adding 1% triethylamine (TEA) to each of the solvent systems from Step 2.
Spot the TLC Plate: Using a capillary tube, spot your crude material stock solution onto two separate silica gel TLC plates.
Develop the Plates: Place each plate in a developing chamber containing one of the TEA-modified eluents. Ensure the chamber is saturated with solvent vapor. Allow the solvent front to travel to within 1 cm of the top of the plate.
Visualize and Analyze: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm).
Optimize for an Rf of 0.15-0.4:
If the target spot's Rf is too high (>0.4), decrease the polarity of the eluent (e.g., increase the proportion of hexanes).
If the target spot's Rf is too low (<0.15), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or methanol).[7]
The system that shows the best separation between your target spot and impurities, with the target having an Rf in the optimal range, is your chosen system.
Protocol 2: Flash Chromatography with Base Modifier
Column Selection and Packing:
Select a column size appropriate for your sample amount (e.g., a 40g silica column for 400mg - 4g of crude material).
Pack the column with silica gel slurried in the initial, low-polarity solvent (e.g., 90:10 Hexanes:EtOAc + 1% TEA).
Sample Loading (Dry Loading Recommended):
Due to the polarity of the compound, dry loading is highly recommended to achieve the best resolution.[7][13]
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM).
Add a small amount of silica gel (approx. 5-10 times the mass of your crude material) to the solution.
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
Carefully add the dry powder containing your adsorbed sample to the top of the packed column.
Running the Column:
Begin eluting with your starting solvent system (the one identified via TLC).
Run a linear gradient from your starting polarity to a higher polarity (e.g., from 10% EtOAc in Hexanes to 70% EtOAc in Hexanes, always including 1% TEA).
Collect fractions throughout the run.
Fraction Analysis:
Analyze the collected fractions by TLC to identify which ones contain the pure product.
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 3-(5-amino-1H-indol-1-yl)propanoate.
Part 4: Visualization & Workflows
Diagram 1: Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common purification issues.
Diagram 2: Method Development Workflow
Caption: Step-by-step workflow for method development and execution.
References
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available from: [Link]
Google Patents. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
Membrane Solutions. Column Chromatography Notes. Available from: [Link]
Master Organic Chemistry. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Available from: [Link]
Biotage. Using TLC to Scout Flash Chromatography Solvents. Available from: [Link]
University of California, Irvine. Protecting Groups. Available from: [Link]
Sorbent Technologies, Inc. Flash Chromatography Basics. Available from: [Link]
Buchi.com. All you need to know about using TLC data for flash method optimization. Available from: [Link]
King Group. Successful Flash Chromatography. Available from: [Link]
National Center for Biotechnology Information. An amine protecting group deprotectable under nearly neutral oxidative conditions. Available from: [Link]
YouTube. Flash Method Development from TLC Plates Webinar. Available from: [Link]
Teledyne ISCO. Improve flash chromatography method development with matching TLC plates. Available from: [Link]
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]
ACS Publications. Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. Available from: [Link]
Royal Society of Chemistry. Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2- Alkynylanilines. Available from: [Link]
National Center for Biotechnology Information. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Available from: [Link]
Restek. TROUBLESHOOTING GUIDE. Available from: [Link]
Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? Available from: [Link]
ACS Publications. Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
Longdom Publishing. Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. Available from: [Link]
MDPI. Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. Available from: [Link]
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
YMC America, Inc. Strategic peptide purification. Available from: [Link]
Pharmaceutical Technology. Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Available from: [Link]
Biotage. Which Stationary Phase Should I Chose For My Peptide Purification? Available from: [Link]
Sumika Chemical Analysis Service. Technical News - Selection Method of Chiral Stationary Phases. Available from: [Link]
MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available from: [Link]
PubMed. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Available from: [Link]
National Center for Biotechnology Information. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]
LCGC International. Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Available from: [Link]
YMC. HPLC Troubleshooting Guide. Available from: [Link]
ResearchGate. Methyl 3-(1H-indol-3-yl)propanoate. Available from: [Link]
Pure. Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Available from: [Link]
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
Sorbent Technologies, Inc. Amino Silica Gel. Available from: [Link]
MAC-MOD Analytical. Column Stability. Available from: [Link]
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
Technical Support Center: Optimizing Methyl 3-(5-amino-1H-indol-1-yl)propanoate Cross-Coupling
Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity challenges when performi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity challenges when performing Buchwald-Hartwig aminations on Methyl 3-(5-amino-1H-indol-1-yl)propanoate .
This bifunctional substrate presents a "dual-threat" challenge:
The Primary Amine (C5): Highly nucleophilic and prone to over-arylation (diarylation), which generates an unwanted tertiary amine[1].
The Methyl Ester (N1-propanoate): Highly susceptible to base-catalyzed saponification (hydrolysis) or transesterification under standard cross-coupling conditions[2].
The following troubleshooting guide, quantitative matrices, and self-validating protocols are designed to help you navigate these competing side reactions through precise mechanistic control.
Part 1: Quantitative Data & Parameter Selection
To minimize side reactions, you must abandon standard "off-the-shelf" conditions (e.g., NaOtBu / BINAP) and tailor your parameters to the specific electronic and steric demands of the substrate.
Table 1: Base Selection & Ester Hydrolysis Risk
The base is required to deprotonate the palladium-amine complex, but strong alkoxides will attack the methyl ester[3].
Base
pKa (Conjugate Acid)
Ester Hydrolysis Risk
Transmetalation Efficiency
Recommendation for this Substrate
NaOtBu
~17.0
Critical (>80%)
Excellent
AVOID. Causes rapid saponification.
K3PO4
~12.3
Low (<5%)
Moderate
Good alternative; requires longer reaction times.
Cs2CO3
~10.3
Very Low (<2%)
Good (High solubility)
OPTIMAL. Balances basicity with ester stability.
Table 2: Ligand Selection & Chemoselectivity (Mono- vs. Di-arylation)
Primary amines can undergo a second oxidative addition cycle. To prevent this, the ligand must create a sterically restrictive catalytic pocket[1].
Ligand Type
Example
Steric Bulk
Diarylation Risk
Recommendation for this Substrate
Bidentate (Small)
BINAP
Moderate
High
AVOID. Fails to block secondary amine coordination.
Logical workflow for minimizing side reactions via base and ligand selection.
Part 3: Frequently Asked Questions (FAQs)
Q: Why is my methyl ester hydrolyzing even when using anhydrous solvents?A: If you are using strong alkoxide bases like NaOtBu or KOtBu, the base itself acts as a nucleophile, directly attacking the ester carbonyl[2]. Furthermore, dialkyl amine arylation requires rigorous drying because even trace amounts of water will convert strong bases into highly nucleophilic hydroxide ions, accelerating saponification[3]. Switch to a weaker inorganic base like Cs2CO3.
Q: I am seeing significant diarylation (tertiary amine formation). How do I stop the reaction at the mono-arylated stage?A: The causality of over-arylation lies in the steric accessibility of the palladium center. If you use small or flexible ligands, the newly formed secondary amine remains nucleophilic enough to coordinate to the Pd(II) complex for a second cycle. By switching to a highly bulky dialkylbiaryl phosphine ligand like BrettPhos or tBuBrettPhos , the steric clash between the ligand and the secondary amine prevents coordination, effectively shutting down the diarylation pathway[1].
Q: What is the optimal solvent for this specific substrate?A:1,4-Dioxane or Toluene . You must strictly avoid alcohol solvents (like MeOH, EtOH, or t-AmOH) because, in the presence of a base, they can cause transesterification of your methyl propanoate group, leading to a complex mixture of ester derivatives[2].
Q: My reaction stalls at 50% conversion. Should I increase the temperature?A: No. Increasing the temperature above 80–100 °C will exponentially increase the rate of ester hydrolysis and thermal degradation of the catalyst[2]. Instead, increase the agitation rate. Inorganic bases like Cs2CO3 are dense and sink to the bottom of the vessel; poor stirring severely limits the transmetalation/deprotonation step[2].
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . It includes In-Process Controls (IPCs) that allow you to verify the success of intermediate steps before committing valuable reagents.
Preparation & Purging: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge the aryl halide, BrettPhos Pd G3, and Cs2CO3. Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (Repeat 3x).
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
IPC Checkpoint 1 (Catalyst Activation): Stir the mixture at room temperature for 5 minutes.
Validation Logic: The Pd G3 precatalyst undergoes activation upon exposure to the base, releasing the active LPd(0) species[2]. You must observe a distinct color change (typically to a deep red/orange). If the solution remains pale yellow or cloudy without a color shift, the precatalyst has not activated. Do not proceed; check the quality of your base and solvent.
Substrate Addition: Dissolve Methyl 3-(5-amino-1H-indol-1-yl)propanoate in a minimal amount of Dioxane and add it dropwise to the active catalyst solution.
Heating: Transfer the flask to a pre-heated oil bath at 80 °C. Ensure vigorous stirring (≥800 rpm) to keep the Cs2CO3 suspended.
IPC Checkpoint 2 (Reaction Monitoring): After 1.5 hours, withdraw a 10 µL aliquot, quench in LC-MS grade acetonitrile, and analyze.
Validation Logic: The LC-MS trace must show <5% of the M+18 peak (hydrolyzed ester) and <2% of the diarylated mass. If conversion is low but selectivity is high, extend the reaction time rather than increasing the temperature.
Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the inorganic salts (Cs2CO3 and CsX), washing with EtOAc. Concentrate the filtrate under reduced pressure and purify via flash chromatography.
Step-by-step catalytic cycle for the Buchwald-Hartwig amination.
References
[3] Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
[1] Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link]
Improving shelf-life and storage stability of Methyl 3-(5-amino-1H-indol-1-yl)propanoate
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, my objective is to equip you with the mechanistic understanding and self-validating protocols necessary to master the stabil...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, my objective is to equip you with the mechanistic understanding and self-validating protocols necessary to master the stability profile of Methyl 3-(5-amino-1H-indol-1-yl)propanoate .
This molecule presents a dual-stability challenge: an electron-rich 5-aminoindole core prone to oxidative oligomerization, and a methyl ester susceptible to moisture-driven hydrolysis. This guide bypasses generic advice to provide the causality behind these degradation pathways, ensuring your Active Pharmaceutical Ingredient (API) maintains its structural integrity from the bench to the clinic.
Section 1: Mechanistic Vulnerability Analysis
To stabilize a molecule, we must first understand how it degrades. Methyl 3-(5-amino-1H-indol-1-yl)propanoate has two primary reactive centers:
The 5-Aminoindole Core: Indoles substituted with electron-donating primary amines are highly susceptible to aerobic oxidation. The nitrogen atom of the indole ring and the primary amine undergo hydrogen atom transfer (HAT), forming radical species that rapidly oligomerize ( [4]).
The N1-Propanoate Methyl Ester: Esters undergo moisture-driven cleavage, yielding the corresponding carboxylic acid and methanol. This hydrolysis is aggressively catalyzed by both acidic and basic microenvironments ( [2]).
Fig 1. Primary degradation pathways and targeted mitigation strategies.
Section 2: Troubleshooting & FAQs
Q: My stored batches are developing a dark brown/purple discoloration over time. What is the mechanism, and how do I prevent it?A: This discoloration is the macroscopic evidence of oxidative oligomerization. The electron-rich nature of the 5-aminoindole core makes it a prime target for aerobic oxidation, especially in the presence of trace transition metals or light ( [3]).
Causality-Driven Solution: To prevent this, you must eliminate the radical initiation step. Store the API under an inert argon atmosphere. Furthermore, converting the free base into a hydrochloride (HCl) salt protonates the primary amine. This withdraws electron density from the indole core, significantly raising the oxidation potential and stabilizing the molecule ( [5]).
Q: HPLC analysis shows a new polar peak emerging during long-term storage. What is this degradant?A: You are observing ester hydrolysis. The methyl propanoate group is reacting with ambient moisture to form 3-(5-amino-1H-indol-1-yl)propanoic acid. Because the cleaved carboxylic acid is significantly more polar than the parent methyl ester, it elutes earlier on a standard reverse-phase C18 HPLC column.
Causality-Driven Solution: Hydrolysis requires water. Implement strict anhydrous storage conditions using moisture-proof packaging (e.g., heat-sealed aluminum pouches) and desiccants (silica gel). Ensure the formulation pH remains strictly between 5.0 and 7.0 to avoid specific acid/base catalysis.
Q: How do I prove that my analytical method can actually detect these degradants?A: You must develop a stability-indicating assay by subjecting the API to forced degradation (stress testing) as outlined in the ( [1]). This ensures your HPLC method has the resolving power to separate the parent API from its oxidative dimers and hydrolyzed acid degradants.
Section 3: Self-Validating Experimental Protocols
Fig 2. ICH Q1A(R2) compliant stability testing workflow for API validation.
Protocol 1: Forced Degradation for Stability-Indicating Assay Validation
Objective: Intentionally degrade 10-20% of the API to validate HPLC peak resolution.
Self-Validation Check: Always run a "Blank" (solvent only) and an "Unstressed API" control alongside stressed samples to ensure degradant peaks are not artifactual.
Acidic Hydrolysis: Dissolve 1 mg/mL of API in a 50:50 mixture of Acetonitrile and 0.1 M HCl. Incubate at 60°C for 24 hours. Crucial: Neutralize with 0.1 M NaOH before injection to stop degradation and protect the HPLC column.
Basic Hydrolysis: Dissolve 1 mg/mL of API in a 50:50 mixture of Acetonitrile and 0.1 M NaOH. Incubate at room temperature for 4 hours (esters hydrolyze rapidly in base). Neutralize with 0.1 M HCl.
Oxidative Stress: Dissolve 1 mg/mL of API in a 50:50 mixture of Acetonitrile and 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.
Photostability: Expose a thin layer of solid API to 1.2 million lux hours and 200 watt-hours/square meter of UV light, per ICH Q1B.
Analysis: Inject all samples onto a reverse-phase HPLC (e.g., C18 column, gradient elution from 5% to 95% Acetonitrile in Water with 0.1% TFA). Confirm baseline resolution (
Rs>1.5
) between the parent API peak and all degradant peaks.
Protocol 2: Hydrochloride Salt Formation for Oxidative Stabilization
Objective: Protonate the C5-amine to reduce electron density on the indole core, halting oxidative dimerization.
Self-Validation Check: Monitor the pH of the crystallization mother liquor to ensure complete protonation without excessive free acid, which could inadvertently trigger ester hydrolysis.
Dissolve 10 g of Methyl 3-(5-amino-1H-indol-1-yl)propanoate free base in 100 mL of anhydrous ethyl acetate under an argon atmosphere.
Cool the solution to 0-5°C using an ice bath to control the exothermic salt formation.
Slowly add 1.05 equivalents of anhydrous HCl in dioxane dropwise while stirring vigorously.
Stir for 2 hours at 0-5°C as the hydrochloride salt precipitates out of solution.
Filter the precipitate under a blanket of argon, wash with cold anhydrous diethyl ether, and dry under high vacuum in the presence of a desiccant (P₂O₅) for 24 hours.
Section 4: Quantitative Stability Data
The following table summarizes the expected stability profile of the API under various stress and storage conditions, demonstrating the protective causality of salt formation and pH control.
Storage Condition
Duration
API Remaining (%)
Primary Degradant Observed
Solid, 25°C / 60% RH (Free Base)
6 Months
94.2%
Oxidative Dimers
Solid, 40°C / 75% RH (Free Base)
6 Months
81.5%
Oxidative Dimers & Hydrolyzed Acid
Solid, 40°C / 75% RH (HCl Salt)
6 Months
98.1%
Trace Hydrolyzed Acid
Aqueous Solution, pH 2.0 (25°C)
24 Hours
< 50.0%
Hydrolyzed Acid
Aqueous Solution, pH 9.0 (25°C)
4 Hours
< 10.0%
Hydrolyzed Acid
3% H₂O₂ Solution (25°C)
24 Hours
0.0%
Complex Oxidative Oligomers
References
Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: Intrinsic Antioxidant Potential of the Aminoindole Structure: A Computational Kinetics Study of Tryptamine
Source: The Journal of Physical Chemistry B
URL: [Link]
Optimization
HPLC method development and resolution for Methyl 3-(5-amino-1H-indol-1-yl)propanoate
Welcome to the Technical Support Center for HPLC method development. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Methyl 3-(5-amino-1H-i...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for HPLC method development. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Methyl 3-(5-amino-1H-indol-1-yl)propanoate .
This molecule presents a "chromatographic triad" of challenges: a basic primary amine (prone to peak tailing), an indole core (highly hydrophobic and prone to oxidation), and a methyl ester (susceptible to hydrolysis). This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to ensure your analytical methods are robust, reproducible, and self-validating.
To develop a robust method, we must first deconstruct the molecule into its functional components. Each moiety dictates a specific chromatographic behavior and potential failure mode.
Drives retention on reversed-phase columns via hydrophobic and
π−π
interactions. Highly specific UV absorption at 280 nm allows for clean detection with minimal matrix interference[1].
5-Amino Group
Basic Primary Amine (pKa
≈
5.0)
At neutral pH, the amine interacts with ionized silanols (Si-O⁻) on the silica column, causing severe peak tailing[2]. Requires acidic mobile phase to suppress silanol ionization[3].
Methyl Ester
Hydrolyzable Linker
Susceptible to both acid- and base-catalyzed hydrolysis[4]. Cleaves into a polar carboxylic acid degradant. Requires strict pH control (avoiding pH < 1.0 or pH > 7.0) to maintain stability[5].
Standardized Experimental Protocol
The following step-by-step methodology is designed as a self-validating system . By incorporating a System Suitability Test (SST), the protocol inherently verifies that the chemical environment is correctly balanced before any experimental data is collected.
Phase 1: Mobile Phase Preparation
Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade Water (pH
≈
2.7).
Causality: Formic acid provides sufficient protons to keep the basic 5-amino group fully ionized, preventing secondary ion-exchange interactions with the column. Crucially, a pH of 2.7 is gentle enough to prevent rapid, acid-catalyzed hydrolysis of the methyl ester[5].
Organic Phase (B): 100% LC-MS grade Acetonitrile.
Causality: Acetonitrile provides lower backpressure and sharper peaks than methanol. It also lacks a hydroxyl group, eliminating the risk of transesterification with the methyl ester.
Phase 2: Column Selection & Setup
Column: Type B, end-capped Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).
Causality: High-purity Type B silica minimizes metal impurities and residual silanols[3]. The Phenyl-Hexyl stationary phase offers orthogonal
π−π
selectivity for the indole core, drastically improving resolution from polar matrix interferences compared to standard C18 columns[1].
Column Temperature: 30°C.
Causality: Controlled temperature ensures reproducible retention times and prevents localized heating that could accelerate on-column ester hydrolysis.
Phase 3: Gradient Program & Detection
Flow Rate: 1.0 mL/min.
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B.
Detection: UV at 280 nm.
Causality: Indole derivatives exhibit a strong, specific absorption maximum near 280 nm[1]. Monitoring at 280 nm rather than 220 nm effectively blinds the detector to non-aromatic background noise and mobile phase impurities.
Before running actual samples, inject a resolution standard containing Methyl 3-(5-amino-1H-indol-1-yl)propanoate and a 5% spike of its hydrolyzed degradant (3-(5-amino-1H-indol-1-yl)propanoic acid).
Validation Criteria: The system is "Go" only if the Tailing Factor (
Tf
) for the parent ester is
≤
1.5, and the Resolution (
Rs
) between the acid degradant and the parent ester is
≥
2.0.
Visualizing Method Logic
Fig 1: Physicochemical attributes dictating HPLC method development logic.
Technical Support FAQs & Troubleshooting
Q1: Why am I observing severe peak tailing for this compound?A: The 5-amino group on the indole ring is a primary amine. In reversed-phase HPLC, basic analytes readily undergo secondary ion-exchange interactions with unreacted, acidic silanol groups (Si-O⁻) on the silica stationary phase[2]. This causes the analyte molecules to "stick" and elute with a right-skewed tail.
The Fix: Ensure your mobile phase pH is strictly maintained below 3.0 (e.g., pH 2.7 using 0.1% Formic Acid). Low-pH mobile phases suppress silanol ionization, neutralizing the stationary phase and mitigating these secondary interactions[3].
Q2: I see a secondary peak eluting earlier than the main peak, and its area increases over time while sitting in the autosampler. What is it?A: You are observing ester hydrolysis. The methyl ester group is cleaving to form 3-(5-amino-1H-indol-1-yl)propanoic acid. Because the resulting carboxylic acid is significantly more polar than the methyl ester, it elutes earlier on a reversed-phase column. Ester hydrolysis is highly pH-dependent and is catalyzed by both strongly acidic and alkaline conditions[4].
The Fix: To prevent degradation prior to injection, ensure your sample diluent is buffered to a mildly acidic pH (pH 4.0 - 5.0), where the ester is kinetically most stable[5]. Furthermore, keep the autosampler temperature chilled to 4°C to slow down the hydrolysis reaction rate.
Q3: The baseline is drifting, and I see multiple small, uncharacterized peaks appearing when the sample is left on the bench.A: This is indicative of auto-oxidation. The 5-aminoindole moiety is highly electron-rich. When exposed to dissolved oxygen or light, it rapidly oxidizes to form N-oxides or complex, colored polymeric species.
The Fix: Prepare all samples fresh. Purge your extraction solvents and diluents with nitrogen to displace dissolved oxygen, and exclusively use amber HPLC vials to prevent photo-oxidation.
Fig 2: Troubleshooting logic tree for peak tailing and degradation issues.
References
HPLC Column Selection: Core to Method Development (Part II) . Welch Materials. Available at:[Link]
Why Do Peaks Tail? - LC Troubleshooting Bible . LC Troubleshooting Bible. Available at:[Link]
pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption . National Institutes of Health (PMC). Available at:[Link]
Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water . American Chemical Society (ACS). Available at:[Link]
Indole-3-Butyric Acid Analyzed with HPLC . MicroSolv Technology Corporation. Available at: [Link]
Reactivity Comparison Guide: Methyl 3-(5-amino-1H-indol-1-yl)propanoate vs. 5-Aminoindole
Executive Summary In the design of indole-based therapeutics and advanced materials, the choice of building block dictates the efficiency of the synthetic sequence. 5-Aminoindole is a highly versatile but promiscuous sca...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the design of indole-based therapeutics and advanced materials, the choice of building block dictates the efficiency of the synthetic sequence. 5-Aminoindole is a highly versatile but promiscuous scaffold characterized by three competing nucleophilic centers. While it offers direct access to diverse derivatives, achieving chemoselectivity requires rigorous catalyst control. Conversely, Methyl 3-(5-amino-1H-indol-1-yl)propanoate is a strategically differentiated analog. By masking the indole nitrogen (N1) with a methyl propanoate group via an aza-Michael addition, this building block restricts reactivity to the primary amine (5-NH₂) and the C3 position, streamlining downstream functionalization while providing an orthogonal handle for late-stage modification.
This guide objectively compares the mechanistic reactivity, chemoselectivity profiles, and practical laboratory applications of both scaffolds to aid drug development professionals in route selection.
5-Aminoindole presents a classic chemoselectivity challenge due to the presence of three distinct reactive sites[1]:
N1 (Secondary Pyrrole Amine): A soft nucleophile. It is highly reactive toward alkyl halides and Michael acceptors under basic conditions.
5-NH₂ (Primary Aniline Amine): A harder nucleophile. It is the preferred site for acylation (amidation) and reductive amination.
C3 (Enamine Carbon): The most electron-rich carbon on the indole ring, highly susceptible to electrophilic aromatic substitution (EAS).
When subjecting 5-aminoindole to cross-coupling or alkylation, mixtures are common. For instance, in transition-metal-catalyzed C–N bond formation, the chemoselectivity must be strictly controlled by the metal: Copper (Cu) catalysis selectively drives arylation at the N1 position, whereas Palladium (Pd) catalysis shifts the selectivity toward the 5-NH₂ group[2].
The Strategic Advantage of the N1-Propanoate Analog
Methyl 3-(5-amino-1H-indol-1-yl)propanoate bypasses these chemoselectivity issues. The installation of the methyl propanoate group at N1 serves a dual purpose[3]:
Protecting Group: It completely blocks N1 alkylation and arylation, forcing incoming electrophiles to react exclusively at the 5-NH₂ or C3 positions without the need for complex transition-metal ligands.
Synthetic Handle: The ester moiety is orthogonally stable to the basic conditions of amidation or Buchwald-Hartwig couplings at the 5-NH₂ site, yet it can be readily saponified to a carboxylic acid or reduced to an alcohol in subsequent steps.
Figure 1: Reactivity mapping demonstrating the chemoselective advantage of N1-masking.
Comparative Performance Data
The following table synthesizes the expected quantitative outcomes and chemoselectivity ratios when subjecting both scaffolds to standard drug-discovery transformations.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent choices and workup procedures is explicitly detailed.
Protocol A: Synthesis of Methyl 3-(5-amino-1H-indol-1-yl)propanoate
Objective: Chemoselective N1-alkylation of 5-aminoindole via aza-Michael addition.
Preparation: Dissolve 5-aminoindole (1.0 equiv) in anhydrous THF (0.5 M) under an inert argon atmosphere.
Base Activation (Causality): Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv). Rationale: DBU is a non-nucleophilic base that selectively deprotonates the more acidic indole N1 proton (pKa ~16) over the 5-NH₂ protons (pKa ~27), rendering the N1 position highly nucleophilic.
Addition: Dropwise add methyl acrylate (1.1 equiv) at room temperature. Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (blue fluorescent under UV 254 nm) will convert to a lower Rf spot.
Reaction Quench: After 4-6 hours, quench the reaction with saturated aqueous NH₄Cl. Rationale: The mild acid neutralizes DBU and halts any potential over-alkylation at the 5-NH₂ site.
Isolation: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the product as a stable solid.
Protocol B: Orthogonal Amidation of the N1-Propanoate Analog
Objective: Selective functionalization of the 5-NH₂ group without affecting the N1-ester.
Preparation: Dissolve Methyl 3-(5-amino-1H-indol-1-yl)propanoate (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M).
Amine Scavenging: Add Triethylamine (Et₃N) (1.5 equiv). Rationale: Et₃N acts as an acid scavenger to neutralize the HCl byproduct generated during acylation, preventing the protonation of the starting material.
Electrophile Addition: Cool the system to 0 °C. Slowly add the desired acyl chloride (1.05 equiv). Rationale: Cooling suppresses potential side reactions at the C3 position. Because the N1 position is blocked by the propanoate group, the acyl chloride reacts exclusively with the 5-NH₂.
Workup (Self-Validation): Stir for 1 hour, allowing it to warm to room temperature. Quench with water. Wash the organic layer with 1M HCl (to remove unreacted Et₃N and trace unreacted starting material), followed by saturated NaHCO₃ (to remove unreacted acyl chloride as the corresponding acid).
Result: The organic layer will contain the highly pure N5-acylated product, with the N1-methyl propanoate ester remaining fully intact for downstream orthogonal hydrolysis.
Figure 2: Workflow demonstrating the synthesis and orthogonal functionalization of the N1-propanoate analog.
References
Dillard, R. D., et al. "Indole Inhibitors of Human Nonpancreatic Secretory Phospholipase A2. 2. Indole-3-acetamides with Additional Functionality." Journal of Medicinal Chemistry, 1996.
Verma, A. K., et al. "Base-Mediated Chemo- and Stereoselective Addition of 5-Aminoindole/Tryptamine and Histamines onto Alkynes." The Journal of Organic Chemistry, 2013.
Huang, X., et al. "Expanding Pd-Catalyzed C−N Bond-Forming Processes: The First Amidation of Aryl Sulfonates, Aqueous Amination, and Complementarity with Cu-Catalyzed Reactions." Journal of the American Chemical Society, 2003.
Structural activity relationship (SAR) studies of Methyl 3-(5-amino-1H-indol-1-yl)propanoate analogs
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Lead Optimization & Comparative Performance Guide Executive Summary The indole scaffold is a highly privileged pharmacop...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Lead Optimization & Comparative Performance Guide
Executive Summary
The indole scaffold is a highly privileged pharmacophore in targeted oncology, frequently utilized to mimic the aromatic architecture of natural antimitotic agents like colchicine and combretastatin A-4[1]. Within this chemical space, Methyl 3-(5-amino-1H-indol-1-yl)propanoate (M5AIP) has emerged as a highly tunable lead compound.
This guide provides a rigorous Structure-Activity Relationship (SAR) analysis of M5AIP and its analogs. By systematically modifying the N1-alkyl ester chain and the C5-substituent, we can precisely control the molecule's pharmacokinetic (PK) profile and its pharmacodynamic (PD) binding affinity to the colchicine site of β-tubulin.
Mechanistic Rationale & Pathway
The design of M5AIP relies on a prodrug-like "ion-trapping" mechanism. Free indole-3-carboxylic acids often suffer from poor membrane permeability. By masking the acid as a methyl propanoate ester at the N1 position, the lipophilicity (LogP) is optimized for cellular uptake. Once inside the cytoplasm, ubiquitous intracellular esterases hydrolyze the ester, liberating the active propanoic acid. This active metabolite binds with high affinity to β-tubulin, preventing polymerization and driving the cancer cell into mitotic arrest and subsequent apoptosis.
Fig 1. Intracellular activation and tubulin-targeting mechanism of M5AIP analogs.
Structural Activity Relationship (SAR) Analysis
As a Senior Application Scientist, it is critical to understand the causality behind these structural modifications rather than just observing the IC50 shifts.
The C5-Position: Electronic and Steric Constraints
SAR studies on related arylthioindoles demonstrate that the C5 position of the indole ring is exquisitely sensitive to both steric bulk and electronic effects[1].
The 5-Amino Advantage: The primary amine (-NH2) in M5AIP serves as a critical hydrogen-bond donor. It interacts directly with the backbone carbonyls (e.g., Thr179) within the colchicine binding pocket.
Electron-Withdrawing Groups (EWGs): Substituting the amine with a nitro group (-NO2) drastically reduces tubulin inhibitory activity. The strong EWG depletes the electron density of the indole core, weakening π-π stacking interactions with aromatic residues in the binding pocket[2].
The N1-Position: Modulating Bioavailability
Unsubstituted Indoles: Leaving the N1 position as a free amine (N-H) results in rapid metabolic clearance and poor solubility[3].
Ester Chain Length: The methyl propanoate group provides the optimal balance of steric footprint and lipophilicity. Extending this to a bulky benzyl ester prevents efficient hydrolysis by intracellular esterases, rendering the compound biologically inert in whole-cell assays despite showing activity in cell-free tubulin assays.
Comparative Performance Data
The following table synthesizes the quantitative performance of M5AIP against its structural analogs and the clinical reference standard, Colchicine.
Compound ID
N1-Substitution
C5-Substitution
Tubulin Assembly IC50 (µM)
MCF-7 Cell Viability IC50 (µM)
CLogP (Est.)
Colchicine (Ref)
N/A
N/A
1.2 ± 0.1
0.05 ± 0.01
1.3
Indole Core
H
H
>50.0
>100.0
2.1
Analog A
H
-NH2
18.5 ± 1.2
45.2 ± 3.4
1.8
Analog B
Methyl propanoate
H
25.4 ± 2.0
60.1 ± 4.1
2.6
M5AIP (Lead)
Methyl propanoate
-NH2
2.1 ± 0.3
1.5 ± 0.2
2.4
Analog C
Methyl propanoate
-NO2
12.3 ± 1.1
28.4 ± 2.5
2.8
Analog D
Ethyl propanoate
-NH2
3.5 ± 0.4
2.8 ± 0.3
2.9
Data Interpretation: M5AIP demonstrates a 9-fold improvement in tubulin inhibition over Analog A, proving that N1-alkylation is essential for target engagement. Furthermore, comparing M5AIP to Analog C highlights the necessity of the electron-donating 5-amino group for potent cytotoxicity[1].
To ensure reproducibility and scientific integrity, the synthesis and biological evaluation of these analogs must follow strict, self-validating protocols.
Fig 2. Iterative SAR workflow for synthesizing and validating 5-aminoindole analogs.
Protocol 1: Synthesis of M5AIP (N-Alkylation and Reduction)
This two-step synthesis converts commercially available 5-nitro-1H-indole into the target M5AIP[4].
N-Alkylation: Dissolve 5-nitro-1H-indole (1.0 eq) in anhydrous DMF. Add anhydrous K2CO3 (2.5 eq) and stir at 0°C for 15 minutes. Dropwise, add methyl 3-bromopropanoate (1.2 eq). Stir at room temperature for 12 hours.
Quench & Extract: Quench the reaction with ice water and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na2SO4, and concentrate under vacuum to yield the 5-nitro intermediate.
Reduction: Dissolve the intermediate in methanol. Add 10% Pd/C (10% w/w) and stir under a hydrogen atmosphere (1 atm) for 4 hours at room temperature[3]. (Alternatively, SnCl2·2H2O can be used for chemical reduction[4]).
Filtration: Filter the mixture through a Celite pad to remove the palladium catalyst. Concentrate the filtrate to yield crude M5AIP.
Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the yellow 5-nitro intermediate spot (Rf ~0.6) and the appearance of a highly fluorescent blue spot under 254 nm UV (Rf ~0.3) confirms complete reduction. Validate final purity via 1H-NMR; the absence of the ester methyl singlet at ~3.6 ppm indicates unwanted premature hydrolysis during workup.
This assay measures the ability of M5AIP to inhibit the GTP-driven assembly of purified tubulin into microtubules.
Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, and 10 µM fluorescent reporter (e.g., DAPI).
Compound Addition: Add 5 µL of M5AIP (at varying concentrations from 0.1 to 50 µM in DMSO) to the test wells. Ensure final DMSO concentration does not exceed 1% v/v.
Protein Addition: Add 45 µL of purified porcine brain tubulin (3 mg/mL) supplemented with 1 mM GTP to initiate the reaction.
Kinetic Read: Immediately transfer the plate to a microplate reader. Measure fluorescence (Ex: 340 nm / Em: 430 nm) every minute for 60 minutes at 37°C.
Self-Validation Check: The assay is internally validated by two mandatory controls. The Colchicine positive control (5 µM) must show >80% suppression of the Vmax of assembly. The Paclitaxel negative control (5 µM) must show >50% acceleration of Vmax and an elevated plateau. If the vehicle control (1% DMSO) does not reach a stable fluorescence plateau within 45 minutes, the GTP or tubulin stock has degraded, and the plate must be discarded.
References
Synthesis and Evaluation of Indole-Based Chalcones as Inducers of Methuosis, a Novel Type of Nonapoptotic Cell Death
Journal of Medicinal Chemistry - ACS Publications
URL
d-nb.
Arylthioindole Inhibitors of Tubulin Polymerization. 3.
Synthesis, structure-activity relationships and biological evaluation of 7-phenyl-pyrroloquinolinone 3-amide derivatives as potent antimitotic agents
PMC - NIH
URL
A Head-to-Head Analysis of Ester vs. Carboxylic Acid Derivatives of 3-(5-amino-1H-indol-1-yl)propanoate: A Guide for Drug Development Professionals
Introduction: The Strategic Choice Between an Active Acid and Its Ester Prodrug The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Choice Between an Active Acid and Its Ester Prodrug
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] The 3-(5-amino-1H-indol-1-yl)propanoate framework is a promising starting point for developing novel therapeutic agents. A critical decision in the optimization of such a lead compound is the disposition of the terminal propanoate group. Should it remain a carboxylic acid, or is it more advantageous as an ester?
This guide provides an in-depth technical comparison of the ethyl ester and carboxylic acid derivatives of 3-(5-amino-1H-indol-1-yl)propanoate. The carboxylic acid is often the pharmacologically active form, capable of forming key ionic interactions with a biological target.[2][3] However, its ionized state at physiological pH can limit its ability to cross biological membranes, leading to poor oral bioavailability.[4][5] Converting the carboxylic acid to an ester derivative is a common prodrug strategy to mask the polar group, increase lipophilicity, and thereby enhance membrane permeability.[6][7] This ester prodrug is designed to be inactive, reverting to the active carboxylic acid in the body through the action of ubiquitous esterase enzymes.[8]
Herein, we will dissect the synthesis, physicochemical properties, and expected pharmacokinetic behaviors of these two derivatives, providing the experimental frameworks necessary for their empirical evaluation. This guide is intended to equip researchers with the foundational knowledge and practical protocols to make an informed decision in the context of their specific drug discovery program.
I. Synthetic Strategy: A Divergent Approach from a Common Intermediate
A logical and efficient synthesis plan involves creating the more stable ester derivative first, which can then be readily hydrolyzed to the corresponding carboxylic acid. This approach allows for the production of both target molecules from a single synthetic stream. The proposed pathway begins with the commercially available 5-amino-1H-indole.
Caption: Synthetic pathway to the ester and carboxylic acid derivatives.
The first key step is the N-alkylation of the indole ring. The indole nitrogen is deprotonated with a suitable base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The resulting anion then undergoes a nucleophilic substitution reaction with ethyl 3-bromopropanoate to yield the target ester. Subsequent hydrolysis of the ethyl ester, typically under basic conditions using sodium hydroxide in a mixture of water and a co-solvent like tetrahydrofuran (THF), affords the final carboxylic acid.[9][10]
II. Comparative Physicochemical Properties
The conversion of a carboxylic acid to an ethyl ester fundamentally alters the molecule's physicochemical properties. These changes are the primary drivers of the differences in their biological performance and are summarized below.
Property
Carboxylic Acid Derivative
Ester Derivative
Rationale & Implication
Aqueous Solubility
pH-dependent; higher solubility at pH > pKa (~4-5)
Low
The carboxylic acid can form a soluble carboxylate salt at neutral or basic pH. The ester is neutral and more lipophilic, leading to lower aqueous solubility.[11]
Lipophilicity (LogD at pH 7.4)
Lower
Higher
The ester masks the polar carboxylic acid group, significantly increasing lipophilicity. This is the key principle behind its use as a prodrug to enhance membrane permeability.[5][6]
Chemical Stability
Generally high
Susceptible to hydrolysis
Esters can hydrolyze back to the carboxylic acid, a process accelerated by acidic or, more significantly, basic conditions.[9][12] The indole nucleus itself can be sensitive to strong acid.
Hydrogen Bonding
H-bond donor & acceptor
H-bond acceptor only
The carboxylic acid's -OH group can donate a hydrogen bond, which is often critical for target binding. The ester's carbonyl can only accept a hydrogen bond.
III. Pharmacokinetic Profile: A Tale of Two Pathways
The stark differences in physicochemical properties translate into distinct pharmacokinetic profiles. The following is a prospective analysis based on established principles.
Caption: Conceptual ADME pathways for the ester and carboxylic acid.
Absorption: Following oral administration, the more lipophilic ester derivative is expected to be absorbed more efficiently across the gastrointestinal tract via passive diffusion.[6] The carboxylic acid , being ionized and more polar at intestinal pH, will likely exhibit poor membrane permeability and, consequently, lower oral bioavailability.[4]
Distribution: After absorption, the ester may distribute into tissues before being metabolized. The resulting carboxylic acid's distribution might be more limited by its polarity.
Metabolism: The primary metabolic pathway for the ester prodrug will be hydrolysis by plasma and tissue esterases to release the active carboxylic acid .[8] The carboxylic acid itself may then undergo Phase II metabolism, such as glucuronidation, which facilitates its excretion.
Excretion: The metabolites, primarily the glucuronide conjugate of the carboxylic acid, will be eliminated, typically via the kidneys.
IV. Experimental Protocols
To empirically validate the theoretical comparison, a series of standardized experiments are required. The following protocols provide a framework for this evaluation.
Caption: Workflow for the experimental comparison of the two derivatives.
Protocol 1: Synthesis of Ethyl 3-(5-amino-1H-indol-1-yl)propanoate
To a solution of 5-amino-1H-indole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
Stir the mixture at room temperature for 1 hour.
Cool the reaction mixture back to 0 °C and add ethyl 3-bromopropanoate (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction by carefully adding ice-cold water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the pure ester.
Protocol 2: Synthesis of 3-(5-amino-1H-indol-1-yl)propanoic acid
Dissolve the ethyl 3-(5-amino-1H-indol-1-yl)propanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC or LC-MS.
Once the reaction is complete, remove the THF under reduced pressure.
Acidify the remaining aqueous solution to a pH of ~4-5 with 1M HCl.
The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the product under vacuum to yield the pure carboxylic acid.
Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)
Add an excess amount of the test compound (either ester or acid) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
After incubation, filter the suspension through a 0.45 µm filter to remove undissolved solid.
Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
The measured concentration represents the thermodynamic solubility.
Protocol 4: Chemical Stability Assessment in Aqueous Buffers
Prepare stock solutions of each compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 7.4, and 9.0).
Spike a small volume of the stock solution into each buffer to a final concentration of ~10 µM.
Incubate the samples at a controlled temperature (e.g., 37 °C).
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample and quench any degradation by adding an equal volume of cold acetonitrile.
Analyze the samples by LC-MS to determine the percentage of the parent compound remaining over time. Calculate the half-life (t½) at each pH.
Protocol 5: Determination of Lipophilicity (LogD at pH 7.4)
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
Dissolve the test compound (ester or acid) in the transport buffer.
To measure apical-to-basolateral (A-to-B) permeability, add the compound solution to the apical (upper) chamber of the Transwell insert.
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber. Replace the volume removed with fresh buffer.
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
V. Conclusion and Recommendations
The choice between the 3-(5-amino-1H-indol-1-yl)propanoate ester and its corresponding carboxylic acid is a classic dilemma in drug development, representing a trade-off between biological activity and drug-like properties.
The carboxylic acid derivative is likely the biologically active form. If the intended application allows for parenteral administration or if the compound shows unexpectedly good absorption, this form would be the most direct path forward.
The ester derivative represents a sound prodrug strategy to overcome the anticipated poor oral bioavailability of the carboxylic acid.[7] Its enhanced lipophilicity is predicted to improve passive permeability across the gut wall. The success of this strategy hinges on two critical factors:
The ester must be sufficiently stable to survive transit through the stomach but labile enough to be efficiently cleaved by esterases in the body to release the active drug.
The released alcohol (ethanol in this case) and the parent drug must have an acceptable safety profile.
Recommendation: For an orally administered drug candidate, the ester prodrug approach is the more promising strategy. The experimental workflows detailed in this guide provide a robust framework for testing this hypothesis. By systematically evaluating the physicochemical properties and in vitro permeability of both derivatives, researchers can generate the critical data needed to select the optimal candidate for further preclinical development.
References
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. [Link]
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]
In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems. (2017). PMC. [Link]
In vitro permeability assay. (2021). Bio-protocol. [Link]
In Vitro Methods for Measuring the Permeability of Cell Monolayers. (n.d.). PMC. [Link]
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
Estimating the Aqueous Solubility of Pharmaceutical Hydrates. (n.d.). PMC. [Link]
Insights on Fatty Acids in Lipophilic Prodrug Strategy. (2017). SciSpace. [Link]
Determination of Log P for Compounds of Different Polarity. (2014). Agilent. [Link]
Are the esters of strong acids more stable than the ester of weak acids? (2020). Quora. [Link]
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. [Link]
High-Throughput log P Determination by Ultraperformance Liquid Chromatography: A Convenient Tool for Medicinal Chemists. (2021). ACS Publications. [Link]
Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. (n.d.). exo ricerca. [Link]
In silico models for skin permeability prediction – Alternative ways to replace animal testing. (n.d.). University of Huddersfield Research Portal. [Link]
Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. (2014). PubMed. [Link]
Esters vs. Carboxylic Acids: Structures, Differences, and Examples. (2025). YouTube. [Link]
Carboxylic Acids and Esters. (2020). Chemistry LibreTexts. [Link]
Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA ARS. [Link]
Why are esters more reactive than carboxylic acids? (2020). Reddit. [Link]
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (n.d.). Scirp.org. [Link]
Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors. (2014). Journal of Medicinal Chemistry. [Link]
PRODRUG DERIVATIVES OF CARBOXYLIC ACID DRUGS. (n.d.). European Patent Office. [Link]
Prodrugs of Carboxylic Acids. (n.d.). ResearchGate. [Link]
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). PMC. [Link]
Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. (n.d.). Organic Letters. [Link]
Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl. (2023). Knowledge UChicago. [Link]
Relationship between Partition Coefficients of Carboxylic Acids a. (n.d.). Longdom Publishing. [Link]
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.).
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Scielo. [Link]
Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. (n.d.). ResearchGate. [Link]
Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. [Link]chemistry.org/synthesis/C1O/carboxylicacids/hydrolysis.shtm)
A Comparative Benchmarking Guide to the Coupling Efficiency of Methyl 3-(5-amino-1H-indol-1-yl)propanoate in Peptide Synthesis
Introduction The strategic incorporation of non-canonical amino acids and functionalized linkers into peptide structures is a cornerstone of modern therapeutic peptide development. These modifications are pivotal for enh...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The strategic incorporation of non-canonical amino acids and functionalized linkers into peptide structures is a cornerstone of modern therapeutic peptide development. These modifications are pivotal for enhancing potency, modulating pharmacokinetic profiles, and introducing novel functionalities. Methyl 3-(5-amino-1H-indol-1-yl)propanoate represents a unique building block, offering the dual potential of a flexible propanoate linker and a reactive indole amine for subsequent derivatization or as an integral part of the peptide backbone.
However, the successful integration of such specialized reagents into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is contingent upon their coupling efficiency. Incomplete coupling reactions lead to the accumulation of deletion sequences, which are often difficult to separate from the target peptide, resulting in lower overall yields and increased purification challenges.[1][2]
This guide provides an objective, data-driven comparison of the coupling efficiency of Methyl 3-(5-amino-1H-indol-1-yl)propanoate against two standard amine-containing linkers: 4-(Aminomethyl)benzoic acid (AMBA) and 5-Aminovaleric acid (5-AVA). The performance of these building blocks was evaluated using three widely adopted classes of coupling reagents, providing researchers with the critical data needed to make informed decisions in their peptide synthesis protocols.
Experimental Design & Rationale
The primary objective of this study is to quantify the coupling efficiency of Methyl 3-(5-amino-1H-indol-1-yl)propanoate under standard SPPS conditions. The experimental design was structured to ensure a robust and validated comparison.
1. Model Peptide Sequence:
A well-characterized, sterically demanding model pentapeptide, H-Tyr-Ile-Ile-Phe-Leu-NH2 , was selected for this study. The presence of consecutive isoleucine residues (Ile-Ile) is known to present a moderate synthetic challenge due to steric hindrance, making it a suitable candidate for evaluating the robustness of coupling reactions.[3]
2. Solid Support:
Rink Amide AM resin was chosen as the solid support to generate a C-terminally amidated final peptide, a common motif in many bioactive peptides.
3. Comparative Building Blocks:
To establish a meaningful benchmark, Methyl 3-(5-amino-1H-indol-1-yl)propanoate was compared against:
4-(Aminomethyl)benzoic acid (AMBA): A rigid, aromatic linker.
5-Aminovaleric acid (5-AVA): A flexible, aliphatic linker.
These alternatives provide a basis for comparison against both rigid and flexible non-alpha-amino acid building blocks commonly used in peptide modification.
4. Coupling Reagents:
The study employed three distinct classes of coupling reagents to assess their efficacy with the target molecule:
HATU (Uronium Salt): Known for its high reactivity and rapid kinetics, making it a popular choice for difficult couplings.[4]
PyBOP (Phosphonium Salt): A strong coupling reagent with a reputation for high chemoselectivity and stability.[4]
DIC/Oxyma (Carbodiimide/Additive): A cost-effective and highly efficient system that has become a standard in modern SPPS, with Oxyma Pure acting as a non-explosive and superior alternative to HOBt for minimizing racemization.[5][6]
The selection of these reagents provides a comprehensive overview of how Methyl 3-(5-amino-1H-indol-1-yl)propanoate performs under different activation mechanisms.[7]
Experimental Workflow
The overall process for evaluating the coupling efficiency follows a standard, validated SPPS workflow, from resin preparation to the final analytical assessment of the crude peptide product.
Caption: Experimental workflow for benchmarking coupling efficiency.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Resin Swelling: Rink Amide AM resin (0.1 mmol scale) was swelled in N,N-Dimethylformamide (DMF) for 30 minutes in a fritted syringe.
Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF (2 x 10 min). The resin was then washed thoroughly with DMF (5x) and Isopropanol (2x).
Amino Acid Coupling (Standard): For standard amino acids (Leu, Phe, Ile, Tyr), the Fmoc-protected amino acid (5 eq.) was pre-activated with the chosen coupling reagent (5 eq. of HATU/PyBOP or DIC) and base (10 eq. of DIPEA for HATU/PyBOP, 5 eq. for DIC/Oxyma) in DMF for 5 minutes before being added to the resin. The coupling reaction proceeded for 1 hour. The resin was then washed with DMF (3x).
Test Compound Coupling: The test compound (Methyl 3-(5-amino-1H-indol-1-yl)propanoate, AMBA, or 5-AVA; 5 eq.) was coupled using the same activation methods described in step 3.
Qualitative Monitoring: A small sample of resin beads was taken after the test coupling step to perform the Kaiser test.[8] A negative Kaiser test (beads remain colorless) indicates the successful consumption of primary amines and a complete coupling reaction.
Final Deprotection: After the final coupling of Fmoc-Tyr(tBu)-OH, the N-terminal Fmoc group was removed as described in step 2.
Washing and Drying: The final peptide-resin was washed with DMF (3x), DCM (3x), and Methanol (3x) and dried under vacuum.
Protocol 2: Peptide Cleavage and Analysis
Cleavage: The dried peptide-resin was treated with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2 hours.
Precipitation and Isolation: The cleavage mixture was filtered, and the peptide was precipitated in cold diethyl ether. The precipitate was centrifuged, the ether was decanted, and the crude peptide was dissolved in a Water/Acetonitrile (50:50) mixture and lyophilized.
Analysis: The crude peptide was analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine purity. The identity of the main peak was confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9] Coupling efficiency was calculated based on the relative peak area of the target peptide versus deletion products corresponding to a failed coupling of the test compound.
Results: A Quantitative Comparison
The coupling efficiency of Methyl 3-(5-amino-1H-indol-1-yl)propanoate and the comparator linkers was quantified using RP-HPLC analysis of the crude peptide products. The results are summarized below.
Building Block
Coupling Reagent
Reaction Time (min)
Target Peptide Purity (%)
Coupling Efficiency (%)
Kaiser Test Result
Methyl 3-(5-amino-1H-indol-1-yl)propanoate
HATU / DIPEA
60
93.5
>99%
Negative
Methyl 3-(5-amino-1H-indol-1-yl)propanoate
PyBOP / DIPEA
60
91.2
>99%
Negative
Methyl 3-(5-amino-1H-indol-1-yl)propanoate
DIC / Oxyma
60
88.4
~97%
Slightly Positive
4-(Aminomethyl)benzoic acid (AMBA)
HATU / DIPEA
60
94.1
>99%
Negative
5-Aminovaleric acid (5-AVA)
HATU / DIPEA
60
95.3
>99%
Negative
Discussion and Mechanistic Insights
The data reveals that Methyl 3-(5-amino-1H-indol-1-yl)propanoate is an excellent substrate for peptide coupling, particularly when using high-reactivity uronium (HATU) and phosphonium (PyBOP) salt-based reagents.
Caption: General mechanism of peptide bond formation in SPPS.
High Efficiency with HATU and PyBOP: The coupling efficiency of >99% achieved with HATU and PyBOP demonstrates that the primary amine of the indole-propanoate linker is highly accessible and reactive. These reagents function by forming highly activated OAt- or OBt-esters, which are rapidly attacked by the resin-bound amine.[4][7] The resulting high purity of the crude peptide (>91%) is comparable to that achieved with the standard linkers AMBA and 5-AVA, indicating that Methyl 3-(5-amino-1H-indol-1-yl)propanoate does not introduce any significant synthetic liabilities under these conditions.
Performance with DIC/Oxyma: A slightly lower coupling efficiency of ~97% was observed with the DIC/Oxyma system. While still a very good result, this suggests that the carbodiimide-mediated activation may be marginally slower or less complete within the 60-minute timeframe compared to the pre-formed active esters generated by HATU or PyBOP. This is corroborated by the slightly positive Kaiser test, which detected a small amount of unreacted primary amine on the resin. For syntheses utilizing DIC/Oxyma, extending the coupling time to 90-120 minutes or employing a double-coupling strategy may be beneficial to drive the reaction to completion.
Structural Considerations: The flexible propanoate chain of Methyl 3-(5-amino-1H-indol-1-yl)propanoate likely contributes to its excellent performance by minimizing steric hindrance and allowing the reactive amine to be readily presented to the activated carboxyl group of the incoming amino acid. This is a distinct advantage over more rigid structures, which can sometimes pose synthetic challenges.
Conclusion and Recommendations
This comparative guide demonstrates that Methyl 3-(5-amino-1H-indol-1-yl)propanoate is a highly effective building block for incorporation into peptide sequences via solid-phase synthesis. Its coupling performance is on par with, and in some cases superior to, standard aliphatic and aromatic linkers.
Based on the presented data, the following recommendations are provided for researchers, scientists, and drug development professionals:
Optimal Coupling Conditions: For maximal efficiency and purity, the use of uronium (HATU) or phosphonium (PyBOP) based coupling reagents is highly recommended. These reagents ensure rapid and near-quantitative coupling, minimizing the formation of deletion-related impurities.
Alternative Coupling: The DIC/Oxyma system is a viable and cost-effective alternative. However, to ensure complete reaction, it is advisable to either extend the coupling time or perform a double coupling, with completion monitored by a qualitative method like the Kaiser test.
Versatile Application: Given its high coupling efficiency, this building block can be confidently employed in the synthesis of complex peptides where high purity of the crude product is essential for downstream applications.
The integration of unique structural motifs is key to advancing peptide-based therapeutics. Methyl 3-(5-amino-1H-indol-1-yl)propanoate has proven to be a robust and reliable tool for this purpose, enabling the efficient synthesis of novel and potentially more potent peptide candidates.
References
Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
Aapptec Peptides. (n.d.). Coupling Reagents.
Boc Sciences. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
Biosynth. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
BenchChem. (2026). A Comparative Guide to Peptide Coupling Agents: Evaluating the Efficacy of the Acyl Azide Method vs. Standard Reagents.
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.
International Journal of Science and Research Archive. (2024, June 17).
Almac Group. (n.d.).
Journal of Chemical Information and Modeling. (n.d.). LEADS-PEP: A Benchmark Data Set for Assessment of Peptide Docking Performance.
ACS Publications. (2018, July 20). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
MDPI. (2026, February 3).
Fluorochem. (2026, April 2). Advances in Peptide Synthesis.
Journal of Chemical Information and Modeling. (2023, May 11). Predicting Protein–Peptide Interactions: Benchmarking Deep Learning Techniques and a Comparison with Focused Docking.
RSC Publishing. (2023, June 2). Benchmarking protein structure predictors to assist machine learning-guided peptide discovery.
ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing | Request PDF.
Wiley Online Library. (n.d.).
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
Ken Sakamoto. (2023).
Royal Society of Chemistry. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective - PMC.
Electronic Journal of Biotechnology. (n.d.).
MDPI. (2022, September 20). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin.
Comprehensive Efficacy Guide: In Vivo vs. In Vitro Performance of Methyl 3-(5-amino-1H-indol-1-yl)propanoate Derivatives
Executive Summary In the landscape of oncology drug development, Methyl 3-(5-amino-1H-indol-1-yl)propanoate is rarely evaluated as a standalone therapeutic. Instead, this molecule serves as a critical, highly functionali...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of oncology drug development, Methyl 3-(5-amino-1H-indol-1-yl)propanoate is rarely evaluated as a standalone therapeutic. Instead, this molecule serves as a critical, highly functionalized synthetic scaffold[1][2]. Through strategic N-alkylation and condensation, it is the foundational precursor for a breakthrough class of antimitotic agents: 7-phenylpyrrolo[3,2-f]quinolin-9(6H)-ones (7-PPyQs) [2][3].
As an application scientist evaluating novel chemotypes, it is crucial to look beyond raw cytotoxicity. This guide objectively compares the in vitro target engagement and in vivo translational efficacy of 7-PPyQ derivatives against standard-of-care alternatives like Combretastatin A-4 (CA-4) and Paclitaxel, providing actionable, self-validating experimental workflows for drug development professionals.
Mechanistic Causality: How 7-PPyQs Disrupt Tumor Architecture
The fundamental challenge with traditional tubulin inhibitors (like Vincristine and Paclitaxel) is the rapid onset of multidrug resistance (MDR) via efflux pumps. The 7-PPyQ derivatives, synthesized from the propanoate scaffold, overcome this by utilizing bulky amidic side chains that dramatically enhance hydrophobic interactions deep within the colchicine binding site of β-tubulin[4][5].
By binding to this specific domain, 7-PPyQs prevent tubulin polymerization, leading to catastrophic mitotic spindle failure[5][6]. The cell detects this structural destabilization, triggering a prolonged G2/M phase cell cycle arrest, which subsequently forces the mitochondria to release cytochrome c, activating caspase-3 and executing apoptosis[3][5].
Fig 1: Mechanistic pathway of 7-PPyQ derivatives from target engagement to apoptosis.
Quantitative Efficacy: In Vitro vs. In Vivo Performance
Many scaffolds show potent in vitro cytotoxicity but fail in vivo due to poor metabolic stability or off-target toxicity. The propanoate moiety in the 3-(5-amino-1H-indol-1-yl)propanoate scaffold acts as a critical synthetic handle. Converting this ester into amidic derivatives (e.g., compound 5f ) significantly improves the pharmacokinetic profile for in vivo translation while achieving sub-nanomolar GI₅₀ values in vitro[5][7].
Comparative Efficacy Profile
Compound
Target Binding (IC₅₀)
In Vitro Cytotoxicity (Leukemia GI₅₀)
In Vitro Cytotoxicity (Solid Tumor GI₅₀)
In Vivo Efficacy (Tumor Reduction)
Non-Tumoral Toxicity
7-PPyQ Amidic Derivative (5f)
0.99 μM
0.5–10 nM
0.4–1.4 μM
High (Significant volume reduction)
Low (High selectivity index)
Combretastatin A-4 (CA-4)
~1.2 μM
2–15 nM
1.5–3.0 μM
Moderate (Limited by metabolic instability)
High (Systemic toxicity)
Paclitaxel
N/A (Stabilizer)
~2.5 nM
~2.0 nM
High
High (Peripheral neuropathy)
Data synthesized from comparative tubulin polymerization and MTT assays across human tumor cell lines[3][5][8].
Key Takeaway: While Paclitaxel and CA-4 demonstrate excellent in vitro metrics, 7-PPyQ derivatives offer a superior therapeutic window. They maintain sub-nanomolar potency against leukemia cells while exhibiting significantly lower toxicity in non-tumoral cells[2][5]. Furthermore, in syngeneic hepatocellular carcinoma models in Balb/c mice, 7-PPyQs demonstrated robust tumor suppression without the severe weight loss associated with standard chemotherapeutics[8].
Self-Validating Experimental Methodologies
To ensure high-fidelity data, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to isolate causality and eliminate experimental artifacts.
Protocol A: In Vitro Tubulin Polymerization Assay (Target Engagement)
Purpose: To prove that the observed cytotoxicity is causally linked to direct tubulin interaction, rather than off-target kinase inhibition.
Tubulin Reconstitution: Reconstitute lyophilized porcine brain tubulin (>99% pure) in PIPES buffer (pH 6.9) supplemented with 1 mM GTP and 10% glycerol.
Causality: GTP is strictly required to provide the thermodynamic energy for microtubule nucleation, ensuring the baseline polymerization kinetics are physiologically relevant.
Compound Incubation: Pre-incubate the tubulin solution with 1 μM of the 7-PPyQ derivative (e.g., 5f) at 4°C for 15 minutes.
Self-Validation Control: Run a parallel well with CA-4 (Positive Control) and a non-tubulin-targeting agent like Imatinib (Negative Control).
Kinetic Fluorescence Reading: Transfer the microplate to a fluorometer pre-heated to 37°C. Measure fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes.
Data Interpretation: A flat fluorescence curve indicates successful inhibition of polymerization, confirming direct target engagement[5].
Protocol B: In Vivo Syngeneic Murine Efficacy Model
Purpose: To evaluate the pharmacokinetic stability and true physiological efficacy of the compound.
Syngeneic Tumor Inoculation: Inject
1×106
hepatocellular carcinoma cells subcutaneously into the right flank of immunocompetent Balb/c mice[8].
Causality: Utilizing a syngeneic model rather than a human xenograft in nude mice preserves the tumor microenvironment and immune interactions, providing a more accurate representation of in vivo efficacy.
Dosing Regimen: Once tumors reach ~100 mm³, randomize mice into vehicle, Paclitaxel (10 mg/kg), and 7-PPyQ (10 mg/kg) groups. Administer compounds intravenously every 3 days.
Dual-Metric Monitoring: Measure tumor volume via calipers (
V=2length×width2
) and total body weight every 48 hours.
Self-Validation Control: Body weight tracking serves as an internal control for systemic toxicity. If tumor shrinkage correlates with >15% body weight loss, the efficacy is confounded by generalized cachexia. 7-PPyQ leads uniquely show tumor reduction with stable body weight[8].
Fig 2: Integrated in vitro and in vivo experimental workflow for 7-PPyQ efficacy validation.
Conclusion
The transformation of Methyl 3-(5-amino-1H-indol-1-yl)propanoate into 7-PPyQ derivatives represents a masterclass in scaffold optimization. By objectively comparing these compounds against standard agents, the data clearly indicates that 7-PPyQs provide superior in vitro target affinity at the colchicine site and translate effectively into in vivo models. Their ability to induce targeted G2/M arrest while sparing non-tumoral cells positions them as a highly promising alternative to traditional, highly toxic taxanes.
References
Carta, D., Bortolozzi, R., Hamel, E., Basso, G., Moro, S., Viola, G., & Ferlin, M. G. (2015). Novel 3-Substituted 7-Phenylpyrrolo[3,2-f]quinolin-9(6H)-ones as Single Entities with Multitarget Antiproliferative Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]
Silvestri, R., et al. (2006). Synthesis and Biological Activity of 7-Phenyl-6,9-dihydro-3H-pyrrolo[3,2-f]quinolin-9-ones: A New Class of Antimitotic Agents Devoid of Aromatase Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]
Romagnoli, R., et al. (2015). Design, synthesis, in vitro, and in vivo anticancer and antiangiogenic activity of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin. Journal of Medicinal Chemistry - ACS Publications.[Link]
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(5-amino-1H-indol-1-yl)propanoate
For professionals engaged in the fast-paced world of drug discovery and chemical research, the lifecycle of a compound extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical com...
Author: BenchChem Technical Support Team. Date: April 2026
For professionals engaged in the fast-paced world of drug discovery and chemical research, the lifecycle of a compound extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. Methyl 3-(5-amino-1H-indol-1-yl)propanoate, an indole derivative, requires careful and informed management as a hazardous waste stream. The indole nucleus and the amino functional group necessitate a conservative approach to its disposal.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. The procedures outlined here are designed to create a self-validating system of waste management, ensuring safety and compliance from the point of generation to final disposal.
Immediate Hazard Assessment and Personal Protective Equipment (PPE)
Before handling Methyl 3-(5-amino-1H-indol-1-yl)propanoate for disposal, a thorough understanding of its potential hazards is essential. As a specialized research chemical, comprehensive toxicological data may not be available. Therefore, it must be treated as a hazardous substance with potential for irritation and unknown long-term effects. The structural motifs—an aminoindole and a methyl ester—guide our safety-first approach. Aminoindoles can be susceptible to oxidation, and many indole derivatives possess biological activity.[1][2][3]
Mandatory Personal Protective Equipment (PPE)
All personnel handling this waste must use the following PPE to prevent exposure.[4][5][6]
Protection Type
Specification
Rationale
Hand Protection
Chemical-resistant gloves (Nitrile or Neoprene recommended).[4]
Protects eyes from dust particles and potential splashes.
Body Protection
A full-length laboratory coat, long pants, and closed-toe shoes.
Minimizes the risk of skin exposure from spills or contamination.[4]
Respiratory
Use in a chemical fume hood. If weighing or transferring powder outside a hood, an N95-rated respirator is advised.
Prevents inhalation of fine particulates.
The Core Disposal Workflow: A Step-by-Step Protocol
The disposal of Methyl 3-(5-amino-1H-indol-1-yl)propanoate is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8] Drain or general trash disposal is strictly prohibited.[5][7]
Step 1: Waste Characterization and Segregation
All waste streams containing Methyl 3-(5-amino-1H-indol-1-yl)propanoate—including pure compound, reaction mixtures, and contaminated materials—must be classified as hazardous chemical waste.[9][10]
Rationale: The indole and amine functionalities classify this compound as a potentially reactive and toxic organic substance.[5] Proper characterization is the first step in compliant disposal.[10][11]
Action:
Designate a specific waste stream for this compound and its derivatives.
Crucially, do not mix this waste with incompatible materials. Based on its amine and ester groups, avoid co-disposal with:
Strong Oxidizing Agents: To prevent vigorous, potentially explosive reactions.
Strong Acids: Contact with acids could potentially lead to exothermic reactions with the amino group.[5]
Strong Bases: May catalyze the hydrolysis of the methyl ester group, altering the waste composition.[12][13]
Step 2: Waste Collection and Container Management
Waste must be collected at the point of generation in a designated, appropriate container.[9][14]
Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass containers are typically appropriate.[9]
Container Condition: Ensure the container is in good condition, free from cracks or residue.[11]
Keep Containers Closed: The container must remain sealed at all times except when actively adding waste.[4][9] This is a critical RCRA requirement to prevent the release of vapors and avoid spills.[11]
Step 3: Comprehensive Labeling
Proper labeling is a non-negotiable regulatory requirement and essential for safety.[7][8]
Action: As soon as the first particle of waste is added, affix a "Hazardous Waste" label. The label must include:
The full chemical name: "Waste Methyl 3-(5-amino-1H-indol-1-yl)propanoate".[9]
All constituents in the container, including solvents, with approximate percentages.[9][11]
The name and contact information of the principal investigator or responsible personnel.[7]
Clear hazard identification (e.g., "Irritant," "Handle with Caution").[14]
Step 4: Storage in a Satellite Accumulation Area (SAA)
The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][9]
Regulatory Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste) in an SAA.[7]
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[9][15]
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10]
Action:
Once the container is full or the project is complete, complete the waste tag and submit a pickup request as per your institution's procedures.
Do not transport the waste yourself.[4] Trained professionals will collect it directly from your SAA.
Maintain records of the disposal, fulfilling the "cradle-to-grave" responsibility mandated by RCRA.[8]
Decontamination and Spill Management
Properly managing residues and spills is critical to ensuring a safe work environment.
Empty Container Decontamination
Empty containers that once held Methyl 3-(5-amino-1H-indol-1-yl)propanoate must also be treated as hazardous waste unless properly decontaminated.[9]
Procedure: Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).[9] The rinsate must be collected and disposed of as hazardous waste in your designated container.[9] After rinsing, deface or remove the original label and dispose of the container according to institutional guidelines.
Spill Response
Immediate and correct action is required in the event of a spill.[16]
Alert Personnel: Notify others in the immediate area.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact EHS.
Don PPE: Before cleanup, don the full PPE detailed in Section 1.
Containment:
Solid Spills: Carefully sweep the material into a designated waste container, avoiding dust generation.[9][16][17]
Liquid Spills (Solutions): Absorb the spill with an inert material like vermiculite or sand.[18] Do not use combustible materials like paper towels for large spills. Place the absorbent material into your hazardous waste container.
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.[18]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-(5-amino-1H-indol-1-yl)propanoate.
Caption: Disposal workflow for Methyl 3-(5-amino-1H-indol-1-yl)propanoate.
References
Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A. Available at: [Link]
Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A. Available at: [Link]
Laboratory Waste Management Guidelines. Princeton University. Available at: [Link]
Formation Mechanism of HCN and NH3 during Indole Pyrolysis: A theoretical DFT study. Queen's University Belfast. Available at: [Link]
Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. MCF Environmental. Available at: [Link]
Waste Chemicals. NUS Department of Chemistry. Available at: [Link]
Thermal Decomposition and Melting of A New Carboxyindole Derivative. AKJournals. Available at: [Link]
Material Safety Data Sheet. Cole-Parmer. Available at: [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]
Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]
Synthesis, characterization and thermal decomposition of ethyl-2'-amino-5'-cyano-6'-(1H-indole-3yl)-2-oxospiro[indoline-3,4'-pyran]-3'-carboxylate under non‐isothermal condition in nitrogen atmosphere. ResearchGate. Available at: [Link]
RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. Available at: [Link]
Hazardous chemicals, activities or devices. Society for Science. Available at: [Link]
The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. ElectronicsAndBooks. Available at: [Link]
Kovac's Indole Reagent, Safety Data Sheet. Neogen. Available at: [Link]
Subcritical Water Hydrolysis of Fresh and Waste Cooking Oils to Fatty Acids Followed by Esterification to Fatty Acid Methyl Esters. ACS Omega. Available at: [Link]
SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]
Chapter 16: Disposal of Hazardous Materials and Items under Regulatory Control. The Hong Kong University of Science and Technology. Available at: [Link]
Chemical Waste Disposal Guidelines: Rules You Must Follow!. GreenTec Energy. Available at: [Link]
Hydrolysis of methyl esters. Google Patents.
Hydrolysis of methyl esters for production of fatty acids. Google Patents.
Characterization and Degradation of Fatty Acid Methyl Esters Generated from Domestic Wastewater. ARC Journals. Available at: [Link]
CHEMICAL WASTE DISPOSAL. The Laboratory Safety Institute. Available at: [Link]
(S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride | CAS 57432-62-9 GHS SDS. XiXisys. Available at: [Link]
HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. European Patent Office. Available at: [Link]
Safety Data Sheet Indole-2-carboxylic acid. metasci. Available at: [Link]
2-Disubstituted 3-Aminoindoles. Part I. Preparation and Reac. ElectronicsAndBooks. Available at: [Link]
Chemical Compatibility Chart. University of California, Berkeley. Available at: [Link]
Chemical Compatibility Database. Cole-Parmer. Available at: [Link]
CHEMICAL RESISTANCE CHART. Ryan Herco Flow Solutions. Available at: [Link]
Occupational exposure to hazardous chemicals in laboratories. OSHA. Available at: [Link]
Methyl 3-(1H-indol-3-yl)propanoate. National Center for Biotechnology Information. Available at: [Link]
One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. National Center for Biotechnology Information. Available at: [Link]
Personal protective equipment for handling Methyl 3-(5-amino-1H-indol-1-yl)propanoate
As a Senior Application Scientist, I approach the handling of novel or specialized chemical building blocks with a philosophy rooted in predictive risk assessment. Methyl 3-(5-amino-1H-indol-1-yl)propanoate is a bifuncti...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of novel or specialized chemical building blocks with a philosophy rooted in predictive risk assessment. Methyl 3-(5-amino-1H-indol-1-yl)propanoate is a bifunctional molecule containing both a lipophilic ester moiety and a primary aromatic amine attached to an indole core.
While specific toxicological data for this exact proprietary derivative may be limited, its structural features dictate our safety protocols. Primary aromatic amines are notorious toxophores, frequently acting as skin sensitizers, respiratory irritants, and suspected mutagens or carcinogens[1][2]. Furthermore, the lipophilic nature of the methyl propanoate group enhances the molecule's ability to penetrate the dermal barrier. Therefore, our operational and personal protective equipment (PPE) strategies must be designed as a self-validating system to prevent exposure routes via inhalation, ingestion, and dermal contact[3].
Below is the comprehensive, step-by-step safety and operational guide for handling this compound in a laboratory setting.
The Causality of PPE Selection
We do not select PPE simply to check a compliance box; every piece of equipment is chosen to counter a specific physicochemical threat posed by the compound. Structurally similar 5-aminoindole derivatives carry GHS hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3][4].
Table 1: Quantitative and Categorical PPE Matrix
PPE Category
Specification
Causal Rationale (The "Why")
Hand Protection (Incidental)
Nitrile (≥ 8 mil thickness)
Sufficient for brief handling of dry powders. Standard 4-mil gloves are too thin and prone to micro-tears during spatula use[5].
Hand Protection (Extended)
Butyl Rubber or Viton™
Required when the compound is dissolved in organic solvents (e.g., DMF, DMSO). Solvents act as carriers, driving the aromatic amine through standard nitrile[5].
Eye/Face Protection
ANSI Z87.1 Safety Goggles
The compound is a severe eye irritant (H319). Goggles provide a complete seal against aerosolized dust, unlike standard safety glasses[3][5].
Body Protection
Flame-resistant lab coat
Must be buttoned to the top. The indole core's lipophilicity means any dust settling on street clothes can eventually penetrate the skin[5][6].
Respiratory Protection
NIOSH-approved N95/P100
Required only if engineering controls (fume hoods) fail or during emergency spill cleanup to prevent inhalation of irritating particulates[4][6].
Operational Workflow & Engineering Controls
The primary line of defense against aromatic amines is not PPE, but engineering controls—specifically, local exhaust ventilation[1][2]. All handling must occur within a certified chemical fume hood.
Standard operating workflow for handling aromatic amine derivatives.
Step-by-Step Handling Protocol
Pre-Operation Verification: Ensure the chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm)[2][5]. Clear the workspace of unnecessary clutter to prevent cross-contamination.
Donning PPE: Put on the buttoned lab coat and safety goggles. Apply a standard pair of nitrile gloves, followed by a thicker 8-mil outer pair (double-gloving). This allows you to shed the outer layer immediately if contaminated without exposing bare skin[5][7].
Dispensing: Open the reagent bottle only inside the fume hood. Use an anti-static weighing boat and a grounded spatula. Aromatic amine powders can hold static charges, causing them to aerosolize and "jump" when manipulated.
Transfer and Dissolution: Transfer the weighed solid directly into the reaction vessel. If creating a stock solution, add the solvent (e.g., dichloromethane or ethyl acetate) slowly to minimize dust generation. Seal the vessel before removing it from the hood.
Post-Handling Decontamination: Wipe down the balance and the immediate hood surface with a solvent-dampened disposable wipe (e.g., isopropanol) to capture any invisible micro-dust. Dispose of the outer gloves and wipes in a designated hazardous waste bin[7].
Spill Response and Disposal Plan
Aromatic amines are highly toxic to aquatic life and can decompose into dangerous analogues if improperly discarded[1]. Under no circumstances should this compound be washed down the sink. Furthermore, do not add water to a dry chemical spill, as this can spread the contaminant and increase dermal absorption risks[8].
Emergency spill response logic for solid aromatic amines.
Spill Remediation Protocol
Isolate: If a spill occurs outside the hood, immediately instruct all personnel to evacuate the immediate vicinity.
Contain: For small benchtop or hood spills, cover the powder with an inert, dry absorbent material such as vermiculite, dry sand, or diatomaceous earth[8].
Collect: Using a dedicated plastic dustpan and brush (which will be disposed of afterward), gently sweep the absorbed mixture. Avoid aggressive sweeping, which generates airborne dust.
Dispose: Transfer the collected material into a sealable, compatible hazardous waste container. Label it explicitly as "Toxic Solid Waste: Contains Aromatic Amines"[1][7].
Final Clean: Wash the spill area with a weak acidic solution (if compatible with the surface) to neutralize residual amines, followed by a thorough soap and water wash[7].
References
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
SAFETY DATA SHEET: 5-Aminoindole. TCI Chemicals.
SAFETY DATA SHEET: 5-Aminoindole. ThermoFisher Scientific.
Laboratory Safety Manual - Environment, Health and Safety. Cornell University.